Taminadenant
Description
Properties
IUPAC Name |
5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXVNUWQOXRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337962-47-6 | |
| Record name | Taminadenant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAMINADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taminadenant's Mechanism of Action in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taminadenant (formerly PBF-509 or NIR178) is a potent and selective, orally bioavailable, non-xanthine antagonist of the adenosine A2a receptor. In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signal by binding to A2a receptors on immune cells, thereby dampening the anti-tumor immune response. This compound is designed to block this interaction, restoring immune cell function and promoting anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A2a Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2a receptor, a G-protein coupled receptor.[1] In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by the ectonucleotidases CD39 and CD73. The resulting high concentration of adenosine binds to A2a receptors on various immune cells, particularly T lymphocytes, leading to an immunosuppressive state.[2][3]
This compound, by selectively binding to the A2a receptor, prevents adenosine from exerting its immunosuppressive effects.[2] This blockade reactivates the anti-tumor immune response, primarily by restoring the function of T-cells.[4]
Signaling Pathways
The binding of adenosine to the A2a receptor initiates a downstream signaling cascade that ultimately suppresses immune cell function. This compound disrupts this pathway at its origin.
The Adenosine-cAMP Pathway
Activation of the A2a receptor by adenosine leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which ultimately leads to the inhibition of T-cell proliferation and activation.[4]
This compound's Intervention
This compound, as an A2a receptor antagonist, directly blocks the initial step of this immunosuppressive cascade. By preventing adenosine from binding to the A2a receptor, it inhibits the production of cAMP and the subsequent activation of the PKA pathway.[2][5] This allows T-cells within the tumor microenvironment to maintain their cytotoxic activity against cancer cells.
Figure 1: this compound's disruption of the adenosine signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| A2a Receptor Binding Affinity (Ki) | 12 nM | Transfected CHO cells | [3] |
| cAMP Accumulation Antagonism (Kb) | 72.8 nM | A2aR-expressing HEK cells | [5] |
| Impedance Response Antagonism (Kb) | 8.2 nM | A2aR-expressing HEK cells | [5] |
| cAMP Accumulation Inhibition (IC50) | 72.8 ± 17.4 nM | A2aR-expressing HEK cells | [5] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| B16-CD73+ Melanoma Lung Metastasis | This compound (oral administration) | Significantly reduced tumor burden | [6] |
| MCA205 Sarcoma Lung Metastasis | This compound (oral administration) | Significantly reduced tumor burden | [6] |
Table 3: Phase I/Ib Clinical Trial Data for this compound in Advanced NSCLC
| Parameter | This compound Monotherapy | This compound + Spartalizumab | Reference |
| Maximum Tolerated Dose (MTD) | 480 mg twice daily | 240 mg twice daily | [2][3] |
| Objective Response Rate (ORR) | 9.5% | 8.3% | [6] |
| Disease Control Rate (DCR) | 42.9% | 66.7% | [2] |
| Complete Response (CR) | 1 patient (4.0%) | - | [2] |
| Partial Response (PR) | 1 patient (4.0%) | - | [2] |
| Stable Disease (SD) | 7 patients (28.0%) | 14 patients | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
A2a Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the A2a receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human A2a receptor are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled A2a receptor antagonist (e.g., [3H]-ZM241385) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the antagonistic effect of this compound on agonist-induced cAMP production.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells expressing the human A2a receptor are cultured to near confluency.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to attach.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: An A2a receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated from the dose-response curve.[5]
Figure 2: Workflow for a cAMP accumulation assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Line Selection: A suitable cancer cell line (e.g., B16-CD73+ melanoma or MCA205 sarcoma) is chosen.[6]
-
Animal Model: Immunocompromised mice (e.g., C57Bl/6) are used.[6]
-
Tumor Implantation: A defined number of cancer cells are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth between the treated and control groups.
Conclusion
This compound demonstrates a clear mechanism of action as a selective A2a receptor antagonist, effectively disrupting the immunosuppressive adenosine signaling pathway within the tumor microenvironment. Preclinical data supports its ability to reduce tumor growth, and early clinical trials have established its safety profile and shown preliminary signs of efficacy. Further research, particularly combination studies with other immunotherapies, will be crucial in fully elucidating the therapeutic potential of this compound in the treatment of cancer.
References
- 1. rsc.org [rsc.org]
- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Taminadenant: A Technical Guide to a Potent and Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taminadenant (also known as PBF509 or NIR178) is an orally active, non-xanthine, non-furan small molecule that functions as a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] The accumulation of adenosine in the tumor microenvironment is a significant immunosuppressive mechanism; by blocking the A2AR, this compound can reactivate the antitumor immune response.[4][5][6] This has positioned it as a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[4][5] Additionally, its ability to modulate motor functions in preclinical models suggests potential utility in treating movement disorders like Parkinson's disease.[2] This document provides a comprehensive technical overview of this compound, covering its mechanism of action, pharmacological profile, clinical data, and key experimental methodologies.
Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells, including T-cells and macrophages, as well as in the brain.[7][8][9] Its activation by endogenous adenosine initiates an immunosuppressive signaling cascade.
Signaling Cascade:
-
Ligand Binding: Extracellular adenosine binds to the A2A receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[8][10]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase (AC).[8][11]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[8][11][12]
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA activation ultimately suppresses T-cell receptor (TCR) signaling, reducing immune cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[13]
This compound acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine. This inhibition prevents the entire downstream signaling cascade, thereby lifting the adenosine-mediated immunosuppression and restoring the anti-tumor functions of immune cells.[4][8]
Pharmacological Profile
This compound demonstrates high potency and selectivity for the human adenosine A2A receptor. In vitro studies have quantified its ability to bind to the receptor and antagonize agonist-mediated cellular responses.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (Ki) | 12 nM (3.67 ng/mL) | In vitro binding assay | Demonstrates high affinity for the human A2A receptor.[4] |
| Functional Potency (KB) | 72.8 nM | cAMP Accumulation Assay | Antagonism of A2AR agonist-mediated cAMP accumulation.[1][2] |
| Functional Potency (KB) | 8.2 nM | Impedance Response Assay | Antagonism of A2AR agonist-mediated impedance responses.[1][2] |
| Classification | Non-xanthine, non-furan | Chemical Structure | Avoids certain off-target effects associated with xanthine-based antagonists like caffeine.[1][3] |
Pharmacokinetics (Human Data)
Data from a Phase I study in patients with advanced non-small cell lung cancer (NSCLC) characterized the pharmacokinetic profile of orally administered this compound.[4]
| Parameter | Observation | Dosing Regimen |
| Absorption | Rapidly absorbed | Single oral dose[4] |
| Time to Max. Concentration (Tmax) | 0.5 – 3 hours | Single oral dose[4] |
| Systemic Exposure (Cmax, AUC) | Increased in a more-than-proportional manner with escalating doses. | Single and multiple doses from 80 mg to 640 mg.[4] |
| Variability | Large inter-individual variability in exposure observed. | Most notable after single-dose administration and at doses <480 mg BID.[4] |
| Steady-State Exposure | Doses of 160 mg or higher achieved steady-state exposure exceeding the in vitro binding affinity (12 nM). | Multiple doses[4] |
Preclinical and Clinical Efficacy
Preclinical Studies
This compound has shown significant efficacy in various preclinical models.
-
Oncology: In mouse xenograft models, administration of this compound significantly reduced tumor growth.[4] When combined with anti-PD-1 or anti-PD-L1 therapies, it was shown to restore the immune responsiveness of tumor-infiltrating lymphocytes.[5]
-
Movement Disorders: In rodent models of Parkinson's disease, this compound demonstrated the ability to reverse motor impairments, including attenuating catalepsy and tremor.[2]
Clinical Trials
The primary clinical investigation of this compound has been in oncology. A key Phase I/Ib dose-escalation study (NCT02403193) evaluated its safety and tolerability in patients with advanced NSCLC.[4][14]
| Trial ID | Phase | Condition | Treatment Arms | Key Findings |
| NCT02403193 | I/Ib | Advanced Non-Small Cell Lung Cancer (NSCLC) | 1. This compound Monotherapy (80-640 mg BID) 2. This compound (160-320 mg BID) + Spartalizumab (400 mg Q4W) | Safety: Well tolerated both as a single agent and in combination.[4][14] Max. Tolerated Dose (MTD): 480 mg BID for monotherapy; 240 mg BID for the combination.[4][5][14] Efficacy: While not a primary endpoint, some clinical benefit (including complete and partial responses) was observed in both groups.[4][14] |
Experimental Protocols
Radioligand Binding Assay for A2A Receptor
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the A2A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the human A2A receptor.
Materials:
-
Membranes from HEK293 or CHO cells transfected with the human adenosine A2A receptor.[15][16][17]
-
Radioligand: [3H]ZM241385 (a known high-affinity A2AR antagonist).[16][17]
-
Test Compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 1 µM ZM241385).[18]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be kept low (e.g., 0.1%).[16][17]
-
Incubation: In a 96-well plate, combine:
-
Incubate the mixture at 25°C for 1 hour to allow binding to reach equilibrium.[16][17]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol measures the ability of an antagonist to block agonist-induced cAMP production.
Objective: To determine the functional potency (KB) of this compound by measuring its ability to inhibit A2AR agonist-mediated cAMP accumulation.
Materials:
-
HiTSeeker ADORA2A Cell Line (or similar) expressing the human A2A receptor.[11]
-
A2AR Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine).[11]
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF-based).[11]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and incubate to allow attachment.
-
Pre-incubation: Treat the cells with varying concentrations of this compound (or vehicle control) in the presence of a phosphodiesterase inhibitor. Incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A2AR agonist NECA (typically at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using an HTRF-based detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to determine the IC50 of this compound for the inhibition of the agonist response.
-
Calculate the antagonist dissociation constant (KB) using an appropriate pharmacological model, such as the Gaddum-Schild equation.
-
Conclusion
This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist with a clear mechanism of action. Its ability to counteract adenosine-mediated immunosuppression in the tumor microenvironment has been demonstrated in preclinical models and early-phase clinical trials, supporting its continued development, particularly in combination with other immunotherapies. The pharmacokinetic and safety profiles established in human studies provide a solid foundation for further investigation in oncology and potentially other indications such as neurodegenerative diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Novartis/Palobiofarma - AdisInsight [adisinsight.springer.com]
- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 14. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Taminadenant (NIR178): A Technical Guide to a Novel A2A Receptor Antagonist in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taminadenant (also known as NIR178 or PBF509) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its role in cancer immunotherapy.[1][2][3] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering the anti-tumor activity of immune cells.[4][5] this compound is designed to counteract this effect by blocking the A2AR on immune cells, thereby restoring their ability to attack and eliminate cancer cells.[3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Introduction: The Adenosine Pathway in Cancer
The adenosine signaling pathway has emerged as a critical regulator of immune responses within the TME.[4][5] Cancer cells and stressed tissues release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases CD39 and CD73.[6] Adenosine then binds to its receptors on various immune cells, with the A2A receptor playing a predominant role in mediating immunosuppression.[3][7] Activation of the A2AR on T cells, natural killer (NK) cells, and other immune effector cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits their activation, proliferation, and cytotoxic functions.[7][8] This adenosine-mediated "halo" of immunosuppression allows tumors to evade immune destruction.
This compound represents a therapeutic strategy to break this tolerance by selectively targeting the A2AR.[2][3] As a non-xanthine based, small molecule antagonist, it offers the potential for oral administration and combination with other immunotherapies, such as checkpoint inhibitors.[9][10]
Mechanism of Action
This compound functions by competitively binding to the A2A receptor, preventing the binding of endogenous adenosine.[3] This blockade inhibits the downstream signaling cascade that leads to immunosuppression.
Signaling Pathway
The binding of adenosine to the A2AR, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[11] CREB activation ultimately leads to the transcriptional regulation of genes that suppress T-cell function. By blocking the initial binding of adenosine, this compound prevents this entire cascade, maintaining the effector functions of immune cells within the TME.
Preclinical and Clinical Data
Preclinical Evaluation
This compound has demonstrated potent and selective antagonism of the A2A receptor in preclinical studies.
| Parameter | Value | Assay | Reference |
| Ki | 12 nM | Radioligand Binding Assay | [12] |
| KB (cAMP accumulation) | 72.8 nM | cAMP Accumulation Assay | [1] |
| KB (impedance responses) | 8.2 nM | Impedance-based Assay | [1] |
In mouse xenograft models, administration of this compound resulted in a significant reduction in tumor growth.[2] Furthermore, the combination of this compound with an anti-PD-1 antibody showed superior efficacy in reducing metastatic burden and prolonging survival compared to monotherapy in mouse models of melanoma and breast cancer.[6]
Clinical Trials
A key clinical investigation of this compound was the Phase I/Ib dose-escalation and expansion study (NCT02403193) in patients with advanced non-small cell lung cancer (NSCLC), both as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001).[2]
Phase I/Ib Study (NCT02403193) in Advanced NSCLC [2][13]
| Parameter | This compound Monotherapy | This compound + Spartalizumab |
| Number of Patients | 25 | 25 |
| Prior Immunotherapy | 76.0% (19 patients) | 36.0% (9 patients) |
| This compound Dosing | 80, 160, 320, 480, 640 mg BID | 160, 240, 320 mg BID |
| Spartalizumab Dosing | N/A | 400 mg IV Q4W |
| Maximum Tolerated Dose (MTD) | 480 mg BID | 240 mg BID |
| Objective Response Rate (ORR) | 9.5% | 8.3% |
| Complete Response (CR) | 4.0% (1 patient) | 4.0% (1 patient) |
| Partial Response (PR) | 4.0% (1 patient) | 4.0% (1 patient) |
| Stable Disease (SD) | 28.0% (7 patients) | 56.0% (14 patients) |
| Progressive Disease (PD) | 48.0% (12 patients) | 32.0% (8 patients) |
| Common Treatment-Related Adverse Events | Nausea, gastroesophageal reflux disease, fatigue, vomiting | Pneumonitis, fatigue, increased ALT/AST |
The study concluded that this compound, both alone and in combination with spartalizumab, was well-tolerated in patients with advanced NSCLC.[2][13] While efficacy was not a primary endpoint, some clinical benefit was observed.[2] However, a follow-up Phase II study (NCT03207867) did not show sufficient activity for the combination in NSCLC, and further development for this indication was not pursued.[6]
Experimental Protocols
Detailed experimental protocols for a proprietary compound like this compound are often not fully disclosed publicly. However, based on the literature for A2A receptor antagonists, the following methodologies are representative of the key assays used in its evaluation.
Radioligand Binding Assay (for A2AR Affinity)
This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from HEK293 cells transiently transfected with human A2A receptor.
-
Radioligand: [3H]ZM241385 or a similar A2AR-specific radioligand.
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known A2AR antagonist (e.g., ZM241385).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.
cAMP Accumulation Assay (for Functional Antagonism)
This assay measures the ability of this compound to block the A2AR agonist-induced increase in intracellular cAMP.
Materials:
-
HEK293 cells expressing the human A2A receptor.
-
A2AR agonist (e.g., NECA).
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the A2AR-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an A2AR agonist to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 for the inhibition of agonist-induced cAMP accumulation, from which the KB can be calculated.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Procedure:
-
Cell Culture: Culture a human cancer cell line (e.g., a lung adenocarcinoma line with high A2AR expression) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers and calculate the tumor volume.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and/or a combination agent (e.g., an anti-PD-1 antibody via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, immune cell infiltration analysis).
Conclusion and Future Directions
This compound is a well-characterized A2A receptor antagonist that has shown promise in preclinical models of cancer by reversing adenosine-mediated immunosuppression. Clinical studies have demonstrated its safety and tolerability, both as a monotherapy and in combination with checkpoint inhibitors. While the initial clinical results in NSCLC did not lead to further development in that specific indication, the targeting of the adenosine pathway remains a valid and compelling strategy in immuno-oncology.
Future research may focus on:
-
Combination Therapies: Exploring this compound in combination with other immunotherapies, such as anti-CTLA-4 antibodies, CAR-T cell therapy, or agents targeting other components of the adenosine pathway (e.g., CD73 inhibitors).
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to A2AR blockade. This could include measuring adenosine levels in the TME or the expression of A2AR on tumor-infiltrating lymphocytes.
-
Other Tumor Types: Investigating the efficacy of this compound in other solid tumors known to have a highly immunosuppressive, adenosine-rich microenvironment.
The development of this compound has provided valuable insights into the therapeutic potential of targeting the adenosine A2A receptor. Continued research in this area holds the promise of delivering novel and effective treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. Figure 1 from Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
Taminadenant for Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taminadenant (formerly PBF-509 or NIR178) is an oral, selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its potential therapeutic role in non-small cell lung cancer (NSCLC). By blocking the A2AR, this compound aims to counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby reactivating the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical studies of this compound in NSCLC, detailing its mechanism of action, experimental protocols, and quantitative data from key studies.
Core Mechanism of Action: The Adenosine Pathway
In the tumor microenvironment, high levels of adenosine, produced via the CD39/CD73 pathway, suppress the activity of immune cells, particularly T-lymphocytes, by binding to the A2A receptor.[1][2] This interaction leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits T-cell activation, proliferation, and cytokine release, allowing cancer cells to evade immune surveillance. This compound, as a potent and selective A2AR antagonist, blocks this signaling cascade, thereby restoring the anti-tumor functions of immune cells.[1][3] Preclinical studies have shown that this compound can restore the immune responsiveness of tumor-infiltrating lymphocytes (TILs).[3][4]
References
Taminadenant as a Potential Anti-Tumor Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a complex network of immunosuppressive signals. One critical pathway is mediated by adenosine, a metabolite that accumulates in the TME and signals through the adenosine A2A receptor (A2AR) on immune cells, leading to T-cell anergy and tumor immune evasion.[1][2] Taminadenant (also known as PBF509 or NIR178) is an orally bioavailable, potent, and selective non-xanthine A2AR antagonist designed to counteract this immunosuppression.[3][4][5] By blocking the A2AR, this compound aims to restore and enhance the anti-tumor activity of immune cells, particularly in combination with other immunotherapies like checkpoint inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and experimental methodologies.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP).[1] This extracellular ATP is sequentially hydrolyzed into adenosine by the ecto-nucleotidases CD39 and CD73, which are often upregulated on cancer and immune cells.[1][6] The resulting high concentration of adenosine binds to A2A receptors on tumor-infiltrating lymphocytes (TILs), such as CD8+ effector T-cells and Natural Killer (NK) cells.[1][6]
Activation of the Gs-protein-coupled A2AR leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This signaling cascade inhibits T-cell receptor (TCR) signaling, suppresses T-cell activation, proliferation, and cytotoxicity, and ultimately promotes immune tolerance of the tumor.[2] this compound directly competes with adenosine for A2AR binding, thereby preventing the downstream immunosuppressive signaling and reactivating the anti-tumor immune response.[4][7]
References
- 1. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Taminadenant solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (also known as PBF-509 or NIR178) is a potent, selective, and orally bioavailable non-xanthine antagonist of the adenosine A2A receptor (A2AR).[1][2] Adenosine in the tumor microenvironment is a key signaling molecule that suppresses the body's anti-tumor immune response by activating A2A receptors on immune cells, particularly T-lymphocytes.[3] this compound works by selectively binding to and blocking the A2AR, thereby abrogating adenosine-mediated immunosuppression and reactivating a T-cell-mediated immune attack on tumor cells.[4] Its mechanism of action makes it a promising agent in cancer immunotherapy, and it has also been explored for its potential in treating movement disorders like Parkinson's disease.[2][5]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro assays.
This compound Solubility
The solubility of this compound is critical for the design of in vitro experiments. It is highly soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | 61 mg/mL[1] | ~199.26 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| ≥10 mg/mL[6] | ~32.66 mM | ||
| Water | Insoluble[1] | N/A | |
| Ethanol | Insoluble[1] | N/A | |
| Slightly Soluble (0.1-1 mg/mL)[6] | ~0.33-3.27 mM |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is essential for obtaining accurate and reproducible results in in vitro assays. Due to its poor aqueous solubility, a concentrated stock solution in 100% DMSO is recommended.
Protocol: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 306.1 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock, weigh 15.31 mg.
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[2]
Caption: Workflow for preparing this compound stock solution.
Protocol: Preparation of Working Solutions
For in vitro assays, the DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.
-
Intermediate Dilution (Optional): Perform a serial dilution of the DMSO stock solution in 100% DMSO if very low final concentrations are required. This helps to minimize the final percentage of DMSO in the culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.
-
Mixing: Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation of the compound.
-
Verification: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, reconsider the final concentration or the formulation.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the this compound-treated samples.
Protocols for In Vitro Assays
This compound's primary activity is the antagonism of the A2A receptor, which can be measured through functional assays like cAMP accumulation or by observing its effects on immune cell function.
Protocol: A2AR Functional Assay (cAMP Accumulation)
This assay measures this compound's ability to block an A2AR agonist-induced increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Seeding: Plate cells expressing the A2A receptor (e.g., CHO-A2AR or HEK-A2AR cell lines) in a 96-well plate and culture overnight.
-
Pre-incubation: Wash the cells with serum-free medium. Add medium containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known A2AR agonist (e.g., NECA) at a concentration that elicits a sub-maximal response (e.g., EC80). Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
cAMP Detection: Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Caption: Workflow for a competitive cAMP accumulation assay.
Protocol: T-Cell Activation Assay (IFN-γ Secretion)
This assay assesses the ability of this compound to enhance T-cell activation, measured by the secretion of the cytokine Interferon-gamma (IFN-γ).
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or specific T-cell populations from healthy donor blood.
-
Co-culture Setup: In a 96-well plate, co-culture the immune cells with a suitable stimulus. This can include tumor cells known to express adenosine-producing enzymes (CD39/CD73) or T-cell activators like anti-CD3/CD28 antibodies.
-
Treatment: Add this compound at various concentrations to the co-culture wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-γ concentration against the this compound concentration to evaluate its effect on T-cell activation.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the immunosuppressive signaling cascade initiated by adenosine in the tumor microenvironment.
High levels of extracellular adenosine bind to the A2A receptor, a G-protein coupled receptor (GPCR) on the surface of T-cells and other immune cells.[3] This binding activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of transcription factors like CREB.[3] This signaling cascade ultimately results in the suppression of T-cell functions, including proliferation, cytotoxicity, and cytokine production (e.g., IL-2, IFN-γ), thereby promoting tumor immune evasion.[3]
This compound, as a competitive antagonist, physically blocks adenosine from binding to the A2A receptor, thus preventing the initiation of this immunosuppressive pathway and restoring anti-tumor immune activity.
Caption: this compound blocks the adenosine-A2AR immunosuppressive pathway.
Summary of In Vitro Receptor Activity
This compound demonstrates high potency and selectivity for the A2A receptor over other adenosine receptor subtypes.
Table 2: Receptor Binding and Potency of this compound
| Target | Assay Type | Value | Reference |
| Human A2A Receptor | Antagonism of cAMP accumulation | Kb = 72.8 nM | [1][2] |
| Human A2A Receptor | Antagonism of impedance responses | Kb = 8.2 nM | [1][2] |
| Human A2A Receptor | Binding Affinity | Ki = 12 nM | [6] |
| Human A1 Receptor | Binding Affinity | Ki = 2,500 nM | [6] |
| Human A2B Receptor | Binding Affinity | Ki = 1,000 nM | [6] |
| Human A3 Receptor | Binding Affinity | Ki = 5,000 nM | [6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
Taminadenant in Preclinical Parkinson's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Taminadenant (also known as PBF-509), a selective adenosine A2A receptor antagonist, in animal models of Parkinson's disease (PD). The following protocols and data are synthesized from published research to guide the design and execution of in vivo studies.
Introduction
This compound is a potent and selective antagonist of the adenosine A2A receptor, a key target in non-dopaminergic therapeutic strategies for Parkinson's disease. A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they co-localize with dopamine D2 receptors on medium spiny neurons of the indirect pathway. By blocking A2A receptors, this compound can modulate motor activity and offer neuroprotective effects, making it a promising candidate for both symptomatic and potentially disease-modifying treatment in PD. Preclinical studies in rodent models have demonstrated its efficacy in reversing motor deficits and mitigating the side effects associated with current dopaminergic therapies.[1][2]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various rodent models of Parkinson's disease, as reported in key preclinical studies.
| Animal Model | Species | Key Endpoint | This compound (PBF-509) Dosage | Administration Route | Efficacy | Reference |
| Haloperidol-induced catalepsy | Rat | Reduction in cataleptic behavior | 3, 10, and 30 mg/kg | Oral (p.o.) | Dose-dependent reversal of catalepsy | [3][4] |
| Pilocarpine-induced tremor | Rat | Reduction in tremulous jaw movements | 0.3, 3, and 7.5 mg/kg | Oral (p.o.) | Dose-dependent attenuation of tremor, effective at the lowest dose | [3] |
| 6-OHDA-lesioned model (hemiparkinsonian) | Rat | Potentiation of L-DOPA-induced contralateral rotations | 0.3 and 3 mg/kg | Oral (p.o.) | Significant potentiation at 3 mg/kg | [1][3] |
| L-DOPA-induced dyskinesia (LID) | Rat | Reduction in abnormal involuntary movements | 3 mg/kg | Oral (p.o.) | Significant inhibition of dyskinesia | [2][3] |
Signaling Pathway of this compound in the Striatum
The therapeutic effect of this compound in Parkinson's disease is primarily attributed to its modulation of the indirect pathway in the basal ganglia. In a dopamine-depleted state, there is an overactivity of the A2A receptor, which exacerbates motor symptoms. This compound blocks this receptor, thereby reducing the inhibitory output of the indirect pathway and helping to restore motor control.
Figure 1: this compound's mechanism of action in the striatum.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist, mimicking parkinsonian akinesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Haloperidol solution (1.0 mg/kg, subcutaneous)
-
This compound (PBF-509) suspension (3, 10, 30 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Catalepsy scoring apparatus (e.g., horizontal bar)
Procedure:
-
Administer haloperidol (1.0 mg/kg, s.c.) to induce catalepsy.
-
One hour after haloperidol administration, select animals exhibiting a clear cataleptic state.
-
Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle to the cataleptic rats.
-
Measure the time spent in a cataleptic posture at 15, 30, and 60 minutes post-Taminadenant administration. This is typically done by placing the rat's forepaws on a horizontal bar and measuring the time it remains in that unnatural posture.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This model creates a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor asymmetry that can be quantified.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-OHDA hydrochloride solution
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
L-DOPA/Benserazide solution
-
This compound (PBF-509) suspension (0.3 and 3 mg/kg, p.o.)
-
Vehicle control
-
Automated rotometer bowls
Procedure:
-
Lesioning: Anesthetize rats and inject 6-OHDA into the medial forebrain bundle of one hemisphere using a stereotaxic frame. Pre-treatment with desipramine is recommended.
-
Recovery: Allow a recovery period of at least two weeks for the lesion to stabilize.
-
Drug Administration: Administer a subthreshold dose of L-DOPA (e.g., 4 mg/kg) in combination with this compound (0.3 or 3 mg/kg, p.o.) or vehicle.
-
Behavioral Assessment: Place the rats in automated rotometer bowls and record the number of contralateral rotations (away from the lesioned side) for a period of 2 hours. An increase in contralateral rotations indicates a potentiation of the L-DOPA effect.
L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats
This protocol is used to evaluate the potential of a compound to reduce the abnormal involuntary movements that are a common side effect of long-term L-DOPA therapy.
Materials:
-
6-OHDA-lesioned rats (as described above)
-
L-DOPA/Benserazide solution
-
This compound (PBF-509) suspension (3 mg/kg, p.o.)
-
Vehicle control
-
Video recording equipment and observation cage
Procedure:
-
Dyskinesia Induction: Chronically treat 6-OHDA-lesioned rats with a therapeutic dose of L-DOPA until they develop stable and reproducible abnormal involuntary movements (AIMs).
-
Drug Administration: On the test day, administer this compound (3 mg/kg, p.o.) or vehicle prior to the L-DOPA challenge.
-
Behavioral Scoring: After L-DOPA administration, place the rats in an observation cage and record their behavior. Score the severity of AIMs at regular intervals based on a validated rating scale (e.g., assessing limb, axial, and orolingual dyskinesias).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a rodent model of Parkinson's disease.
Figure 2: A generalized workflow for preclinical studies.
Conclusion
The preclinical data for this compound (PBF-509) strongly support its potential as a therapeutic agent for Parkinson's disease. It has demonstrated efficacy in rodent models relevant to both motor symptoms and the side effects of current treatments. The provided protocols offer a foundation for further investigation into its mechanisms and therapeutic applications. Researchers should carefully consider the specific aims of their studies to select the most appropriate animal model and dosage regimen.
References
- 1. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PBF509, an adenosine A2A receptor antagonist with efficacy in rodent models of movement disorders - OAK Open Access Archive [oak.novartis.com]
- 3. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Taminadenant in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (also known as PBF-509 or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering anti-tumor immune responses primarily through the activation of A2AR on immune cells such as T lymphocytes. By blocking this interaction, this compound aims to restore and enhance the activity of tumor-infiltrating lymphocytes (TILs), thereby promoting an anti-tumor immune response.
Programmed cell death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion. Anti-PD-1 therapies, such as spartalizumab, are monoclonal antibodies that block the PD-1/PD-L1 interaction, reinvigorating T cell-mediated tumor cell killing.
The combination of this compound with an anti-PD-1 antibody represents a rational and promising strategy to counteract tumor-induced immunosuppression through two distinct but complementary mechanisms. This document provides an overview of the preclinical and clinical data supporting this combination, along with detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
The combination of this compound and anti-PD-1 therapy targets two key immunosuppressive pathways in the tumor microenvironment:
-
This compound and the Adenosine Pathway: Tumors often exist in a hypoxic environment, which leads to the release of adenosine triphosphate (ATP) from cancer cells. Extracellular enzymes, CD39 and CD73, convert ATP to adenosine. Adenosine then binds to A2A receptors on T cells and other immune cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately suppresses T cell activation, proliferation, and cytokine production, dampening the anti-tumor immune response. This compound, as an A2AR antagonist, blocks this immunosuppressive signal, thereby restoring T cell function.
-
Anti-PD-1 Therapy and the PD-1/PD-L1 Pathway: The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal to the T cell, leading to a state of exhaustion characterized by decreased cytokine production and cytotoxic activity. Anti-PD-1 antibodies physically block this interaction, releasing the "brakes" on the T cells and allowing them to recognize and attack cancer cells.
By combining these two agents, the aim is to not only reactivate exhausted T cells (via anti-PD-1) but also to create a more favorable TME for their activity by neutralizing the immunosuppressive effects of adenosine (via this compound).
Signaling Pathways
Caption: Mechanism of action for this compound and anti-PD-1 combination therapy.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound (PBF-509) to enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.
In Vivo Efficacy
A study by Mediavilla-Varela et al. (2017) investigated the in vivo efficacy of this compound in a mouse model of lung metastasis. The study reported a decrease in lung metastasis after treatment with this compound compared to the control group. While specific quantitative data on tumor growth inhibition and survival for the combination therapy from this study are not detailed here, the findings supported the progression to clinical trials.
Ex Vivo Analysis of Human Tumor-Infiltrating Lymphocytes (TILs)
The same study conducted ex vivo experiments on freshly resected TILs from non-small cell lung cancer (NSCLC) patients. These studies showed that this compound, when combined with an anti-PD-1 or anti-PD-L1 antibody, increased the responsiveness of these TILs, suggesting a synergistic effect in overcoming tumor-induced immune suppression.
Clinical Data
A Phase I/Ib clinical trial (NCT02403193) evaluated the safety and efficacy of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced NSCLC.[2]
Study Design
-
This compound Monotherapy Arm: Patients received escalating doses of this compound orally twice daily (BID).
-
Combination Therapy Arm: Patients received escalating doses of this compound orally BID in combination with a fixed dose of spartalizumab administered intravenously every four weeks.
Patient Population
The study enrolled patients with advanced or metastatic NSCLC who had progressed on at least one prior therapy. A significant portion of these patients had received prior immunotherapy.
Key Clinical Findings
| Parameter | This compound Monotherapy | This compound + Spartalizumab |
| Maximum Tolerated Dose (MTD) | 480 mg BID | 240 mg BID (with 400 mg spartalizumab Q4W) |
| Objective Response Rate (ORR) | 8.0% (1 CR, 1 PR) | 8.0% (1 CR, 1 PR) |
| Stable Disease (SD) | 28.0% | 56.0% |
| Median Overall Survival (OS) | 9.7 months | 5.4 months |
| Median Progression-Free Survival (PFS) | 3.9 months | 2.8 months |
Data from Chiappori et al., Clinical Cancer Research, 2022.[2]
The study concluded that this compound, both as a single agent and in combination with spartalizumab, was well-tolerated in patients with advanced NSCLC. While the efficacy was modest, clinical benefit was observed in some patients, including those who had previously been treated with immunotherapy.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro experiments to evaluate the combination of this compound and anti-PD-1 therapy. These should be adapted and optimized for specific cell lines, animal models, and research questions.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Caption: In vivo experimental workflow.
1. Cell Culture and Animal Model:
-
Select a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) that is syngeneic to the chosen mouse strain (e.g., C57BL/6).
-
Culture the cells in appropriate media and conditions.
-
Use immunocompetent mice (e.g., 6-8 week old female C57BL/6 mice).
2. Tumor Implantation:
-
Harvest tumor cells and resuspend in a sterile solution (e.g., PBS or Hank's Balanced Salt Solution).
-
Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
3. Treatment Groups:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach a palpable size (e.g., 50-100 mm³):
-
Group 1: Vehicle control (for this compound) + Isotype control antibody (for anti-PD-1)
-
Group 2: this compound + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
4. Dosing and Administration:
-
This compound: Administer orally (e.g., by gavage) at a specified dose and schedule (e.g., 10-50 mg/kg, once or twice daily). The formulation of this compound should be prepared according to the manufacturer's instructions.
-
Anti-PD-1 Antibody: Administer intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, every 3-4 days).
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Primary endpoints: Tumor growth inhibition and overall survival.
-
Secondary endpoints (at the end of the study):
-
Excise tumors for immunohistochemistry (IHC) or flow cytometry to analyze immune cell infiltration (e.g., CD4+, CD8+ T cells, regulatory T cells, macrophages).
-
Isolate splenocytes to assess systemic immune responses.
-
In Vitro T-Cell Activation Assay
This protocol provides a general method to assess the effect of this compound on T-cell activation in the presence of an adenosine analog and co-stimulation.
1. Cell Preparation:
-
Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting for CD3+ T cells).
-
Culture the T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
2. Assay Setup:
-
Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., OKT3 for human T cells, 2C11 for murine T cells) at an appropriate concentration (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium to provide co-stimulation.
3. Treatment Conditions:
-
Prepare treatment conditions in the anti-CD3 coated plate:
-
T cells + anti-CD28 (control)
-
T cells + anti-CD28 + Adenosine analog (e.g., NECA)
-
T cells + anti-CD28 + NECA + this compound (at various concentrations)
-
4. Incubation and Analysis:
-
Add the prepared T cells to the wells and incubate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Proliferation: Assess T cell proliferation using a standard assay such as CFSE dilution by flow cytometry or a colorimetric assay like WST-1 or MTS.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay (e.g., Luminex).
Conclusion
The combination of this compound and anti-PD-1 therapy is a scientifically rational approach to simultaneously target two major pathways of tumor-induced immunosuppression. Preclinical evidence suggests a synergistic potential, and early clinical data have demonstrated the tolerability of this combination. The provided protocols offer a starting point for researchers to further investigate the efficacy and mechanisms of this promising immunotherapy strategy. Further studies are warranted to identify patient populations most likely to benefit from this combination and to optimize dosing and treatment schedules.
References
Application Notes and Protocols for Assessing Taminadenant Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (also known as PBF509 or NIR178) is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including immune responses and neuronal function.[1][2] As an A2AR antagonist, this compound blocks the downstream signaling cascade initiated by adenosine, most notably the production of cyclic adenosine monophosphate (cAMP).[1][3] This document provides detailed protocols for three key cell-based assays to determine the potency of this compound: a cAMP accumulation assay, a CRE-luciferase reporter gene assay, and an ERK1/2 phosphorylation assay. These assays are essential tools for characterizing the pharmacological profile of this compound and similar A2AR antagonists.
Data Presentation
The potency of this compound has been quantified in various cell-based functional assays. The following table summarizes key reported values.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK cells expressing human A2AR | IC50 | 72.8 ± 17.4 nM | [1] |
| cAMP Accumulation | Not specified | Kb | 72.8 nM | [2] |
| Impedance-based Assay | Not specified | Kb | 8.2 nM | [2] |
Signaling Pathway of A2A Receptor and Point of Intervention for this compound
The A2A receptor is a Gs-coupled GPCR. Upon binding of an agonist like adenosine, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, blocks the binding of agonists to the A2AR, thereby inhibiting this signaling cascade.
I. cAMP Accumulation Assay
This is the most direct method to assess the functional antagonism of the A2AR by this compound. The assay measures the inhibition of agonist-induced cAMP production.
Experimental Workflow
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A2AR agonist (e.g., NECA or CGS-21680).
-
This compound.
-
cAMP detection kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Culture HEK293-A2AR cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the A2AR agonist at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer containing a PDE inhibitor.
-
Add the agonist solution to all wells except the negative controls.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a plate reader compatible with the chosen detection technology.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. CRE-Luciferase Reporter Gene Assay
This assay provides an indirect measure of cAMP production by quantifying the activity of a downstream transcription factor, CREB (cAMP response element-binding protein).
Logical Relationship
Detailed Protocol
Materials:
-
HEK293 cells.
-
Expression vector for human A2A receptor.
-
CRE-luciferase reporter vector (containing a promoter with cAMP response elements driving luciferase expression).
-
Transfection reagent.
-
Cell culture and assay buffers as described for the cAMP assay.
-
A2AR agonist.
-
This compound.
-
Luciferase assay substrate (e.g., luciferin).
-
96-well cell culture plates.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the A2AR expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
-
Compound Treatment and Agonist Stimulation:
-
Follow the same procedure for this compound pre-treatment and agonist stimulation as described in the cAMP accumulation assay protocol.
-
-
Luciferase Assay:
-
After the desired incubation time (typically 4-6 hours post-agonist stimulation to allow for gene expression), lyse the cells.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Analyze the data in the same manner as the cAMP assay to determine the IC50 of this compound.
-
III. ERK1/2 Phosphorylation Assay
Activation of the A2AR can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in some cellular contexts. This assay measures the inhibition of agonist-induced ERK1/2 phosphorylation.
Experimental Workflow
Detailed Protocol
Materials:
-
A2AR-expressing cells (e.g., HEK293-A2AR).
-
Cell culture medium.
-
Serum-free medium.
-
A2AR agonist.
-
This compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Labeled secondary antibody (e.g., HRP- or fluorophore-conjugated).
-
Detection substrate.
-
96-well plates.
Procedure:
-
Cell Plating and Serum Starvation:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an A2AR agonist for 5-15 minutes.
-
-
Immunostaining:
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-p-ERK1/2 antibody.
-
Wash the cells and incubate with the labeled secondary antibody.
-
-
Detection and Analysis:
-
Add the detection substrate and measure the signal using a plate reader.
-
Normalize the data and calculate the IC50 of this compound as described in the previous protocols.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the potency and mechanism of action of this compound. The cAMP accumulation assay offers a direct measure of A2AR antagonism, while the CRE-luciferase reporter and ERK1/2 phosphorylation assays provide valuable insights into the downstream signaling consequences of A2AR blockade. The selection of the most appropriate assay will depend on the specific research question and the available resources. Consistent and reproducible data generated from these assays are crucial for the continued development and understanding of this compound as a therapeutic agent.
References
Application Notes and Protocols for Taminadenant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (also known as NIR178 or PBF-509) is a potent, selective, and orally active antagonist of the adenosine A2A receptor (A2AR).[1][2] The A2AR is a G protein-coupled receptor that, upon activation by adenosine, mediates immunosuppressive effects, particularly within the tumor microenvironment.[3][4][5] High concentrations of adenosine in tumors can inhibit the proliferation and activation of T-lymphocytes, allowing cancer cells to evade the immune system.[3] this compound blocks this pathway by binding to A2AR, thereby preventing adenosine-mediated signaling, which in turn helps to reactivate an anti-tumor immune response.[1][3] These characteristics make this compound a compound of significant interest in oncology and immunology research.
Proper dissolution and handling of this compound are crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for preparing stock solutions, establishing experimental workflows, and understanding the compound's mechanism of action.
Data Presentation: Physicochemical Properties and Solubility
This compound is a non-xanthine, non-furan small molecule that is practically insoluble in aqueous solutions like water and ethanol but shows high solubility in dimethyl sulfoxide (DMSO).[2] For cell culture applications, it is imperative to first prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium. It is critical to use fresh, anhydrous (or low-water content) DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.[1][2]
| Parameter | Value | Source |
| Synonyms | NIR178, PBF-509 | [1][2] |
| Molecular Weight | 306.12 g/mol | [2] |
| CAS Number | 1337962-47-6 | [2] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | 125 mg/mL (408.34 mM) | MedchemExpress[1] |
| 61 mg/mL (199.26 mM) | Selleck Chemicals[2] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Note: The variation in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound. Researchers should treat the lower value as a more conservative estimate for ensuring complete dissolution.
Signaling Pathway of this compound Action
This compound exerts its effect by antagonizing the A2A receptor. In many cancer types, tumor cells release large amounts of adenosine into the surrounding microenvironment. This adenosine binds to A2A receptors on the surface of immune cells, such as T-lymphocytes, initiating a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels inhibit T-cell activation, proliferation, and cytokine release, effectively suppressing the anti-tumor immune response. This compound competitively binds to the A2A receptor, blocking adenosine and thereby preventing the downstream immunosuppressive signaling.
Caption: this compound blocks adenosine binding to the A2AR on T-cells.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol details the preparation of a 100 mM this compound stock solution in DMSO. This concentrated stock is essential for minimizing the final concentration of DMSO in the cell culture medium, which can be cytotoxic.[7]
Materials:
-
This compound powder (e.g., Cat. No. HY-109139, MedchemExpress)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, if sterility is a concern)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.100 mol/L × 0.001 L × 306.12 g/mol × 1000 mg/g = 30.61 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 30.61 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[1] Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional): If the stock solution was not prepared under strictly aseptic conditions, it can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][2] Store the aliquots as follows:
Protocol 2: Preparing Working Solutions and Treating Cells
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells. The primary goal is to achieve the desired final concentration of this compound while keeping the final DMSO concentration at a non-toxic level (ideally ≤0.1%, and not exceeding 0.5%).[7][8]
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM) and the final volume of media in your culture vessel (e.g., 2 mL in a 12-well plate).
-
Calculate Dilution: Calculate the volume of the 100 mM stock solution needed. The formula for dilution is M1V1 = M2V2.
-
Example for a 10 µM final concentration in 2 mL of media:
-
(100,000 µM) × V1 = (10 µM) × (2000 µL)
-
V1 = (10 × 2000) / 100,000 = 0.2 µL
-
-
Serial Dilution (Recommended): Direct pipetting of sub-microliter volumes is inaccurate. Therefore, a serial dilution is highly recommended.
-
Step A (Intermediate Dilution): Prepare an intermediate dilution from your 100 mM stock. For instance, dilute the 100 mM stock 1:100 in DMSO to create a 1 mM stock. Store this intermediate stock appropriately if it will be used for multiple experiments.
-
Step B (Final Dilution): Use the 1 mM intermediate stock to add to your cells.
-
Example using the 1 mM intermediate stock for a 10 µM final concentration in 2 mL:
-
(1000 µM) × V1 = (10 µM) × (2000 µL)
-
V1 = (10 × 2000) / 1000 = 20 µL
-
-
Treating Cells: Add 20 µL of the 1 mM this compound solution directly to the 2 mL of cell culture medium in the well. Mix gently by swirling the plate.
-
Vehicle Control: It is crucial to include a vehicle control group. In this case, add the same volume of pure DMSO (without this compound) to control cells. For the example above, you would add 20 µL of DMSO to 2 mL of media. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in this example would be 1%, which may be high for some cell lines; further dilution of the stock may be necessary. A safer approach is to aim for a final DMSO concentration of 0.1% to 0.5%.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from receiving the compound to analyzing the experimental results.
Caption: Workflow for dissolving this compound and use in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Taminadenant's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (PBF-509/NIR178) is a potent and selective antagonist of the adenosine A2A receptor (A2AR). In various physiological and pathological contexts, particularly within the tumor microenvironment, high concentrations of adenosine exert immunosuppressive effects by activating A2AR on immune cells. This activation leads to a decrease in the production of pro-inflammatory cytokines critical for anti-tumor immunity. This compound, by blocking this interaction, is designed to restore and enhance the immune response. These application notes provide a detailed overview and experimental protocols for measuring the effect of this compound on the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Mechanism of Action: A2AR Antagonism and Cytokine Regulation
Adenosine, prevalent in the extracellular space of inflamed or cancerous tissues, binds to A2AR on immune cells such as T-cells and macrophages. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit the activation of critical pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The net result is a suppression of the transcription and subsequent secretion of pro-inflammatory cytokines.
This compound, as an A2AR antagonist, competitively binds to the A2AR, preventing adenosine from exerting its immunosuppressive effects. By blocking this pathway, this compound effectively "releases the brakes" on the immune cell machinery responsible for cytokine production, leading to an enhanced inflammatory response.
Data Presentation: Expected Effects of this compound on Cytokine Production
While specific quantitative data for this compound's direct dose-response effect on cytokine production from publicly available preclinical studies is limited, the following tables represent the expected outcomes based on the known mechanism of A2AR antagonism. The data is illustrative and serves to guide researchers in designing and interpreting their experiments. The values are hypothetical and represent a percentage increase in cytokine production in the presence of an inflammatory stimulus (e.g., Lipopolysaccharide - LPS) compared to the stimulus alone.
Table 1: Expected Effect of this compound on TNF-α Production in LPS-Stimulated Human PBMCs
| This compound Concentration (nM) | Mean Increase in TNF-α Production (%) | Standard Deviation (%) |
| 1 | 15 | 5 |
| 10 | 45 | 10 |
| 100 | 120 | 20 |
| 1000 | 150 | 25 |
Table 2: Expected Effect of this compound on IL-6 Production in LPS-Stimulated Human PBMCs
| This compound Concentration (nM) | Mean Increase in IL-6 Production (%) | Standard Deviation (%) |
| 1 | 10 | 4 |
| 10 | 35 | 8 |
| 100 | 100 | 15 |
| 1000 | 130 | 20 |
Table 3: Expected Effect of this compound on IL-1β Production in LPS-Stimulated Human Monocytes
| This compound Concentration (nM) | Mean Increase in IL-1β Production (%) | Standard Deviation (%) |
| 1 | 20 | 6 |
| 10 | 55 | 12 |
| 100 | 140 | 22 |
| 1000 | 170 | 30 |
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Measuring this compound's Effect on Cytokine Production.
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound's Effect on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the steps to assess the impact of this compound on the production of TNF-α, IL-6, and IL-1β from human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (PBF-509)
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Resuspend the PBMCs in complete medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete medium to create a series of working concentrations (e.g., 2 nM to 2000 nM). Ensure the final DMSO concentration in the wells is below 0.1%.
-
Add 50 µL of the this compound working solutions to the appropriate wells. For control wells, add 50 µL of complete medium with the corresponding DMSO concentration.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium (e.g., 20 ng/mL).
-
Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of complete medium. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours. The optimal incubation time may need to be determined empirically.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
-
Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Protocol 2: In Vitro Measurement of this compound's Effect on Cytokine Production in a Monocytic Cell Line (e.g., THP-1)
This protocol provides an alternative to using primary PBMCs, employing a human monocytic cell line, which can offer greater consistency between experiments.
Materials:
-
All materials listed in Protocol 1, with the exception of Ficoll-Paque PLUS and human whole blood.
-
THP-1 cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI 1640 medium.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in complete medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
After differentiation, gently wash the cells twice with warm PBS to remove non-adherent cells and replace with fresh, PMA-free complete medium.
-
-
This compound Treatment and LPS Stimulation:
-
Follow steps 3 and 4 from Protocol 1 to treat the differentiated THP-1 cells with this compound and stimulate with LPS.
-
-
Incubation, Supernatant Collection, Cytokine Quantification, and Data Analysis:
-
Follow steps 5 through 8 from Protocol 1 to complete the experiment and analyze the data.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the immunomodulatory effects of this compound on cytokine production. By blocking the adenosine A2A receptor, this compound is expected to reverse adenosine-mediated immunosuppression and enhance the secretion of key pro-inflammatory cytokines. The provided experimental designs, when executed with precision, will enable researchers to quantify this effect and further elucidate the therapeutic potential of this compound in indications where a robust immune response is desired.
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Taminadenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (PBF-509/NIR178) is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule by signaling through the A2AR on various immune cells.[1][3] This signaling cascade elevates intracellular cyclic adenosine monophosphate (cAMP), leading to the downregulation of immune cell functions and promoting tumor evasion.[1][3] this compound is designed to block this immunosuppressive pathway, thereby reactivating and enhancing the anti-tumor immune response.[1][2] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on the immune system, allowing for high-throughput, multi-parametric analysis of immune cell subsets at the single-cell level.
These application notes provide detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of this compound on various immune cell populations. The protocols cover immunophenotyping, analysis of activation and exhaustion markers, intracellular cytokine staining, and phospho-flow cytometry to dissect the mechanism of action of this compound.
Mechanism of Action: this compound in the Tumor Microenvironment
Data Presentation: Expected Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in various immune cell parameters following treatment with this compound, as analyzed by flow cytometry.
Table 1: T-Cell Phenotyping and Activation Markers
| Marker | Cell Type | Expected Change with this compound | Rationale |
| % CD4+ of Lymphocytes | T Helper Cells | No significant change | This compound is not expected to alter the overall percentage of major T-cell lineages. |
| % CD8+ of Lymphocytes | Cytotoxic T Cells | No significant change | As above. |
| % CD25+ of CD4+/CD8+ | Activated T Cells | Increase | Reversal of adenosine-mediated suppression can lead to increased T-cell activation. |
| % CD69+ of CD4+/CD8+ | Early Activation Marker | Increase | Indicates recent T-cell activation. |
| % PD-1+ of CD8+ | Exhausted T Cells | Decrease | A2AR blockade may reduce T-cell exhaustion. |
| % TIM-3+ of CD8+ | Exhausted T Cells | Decrease | Similar to PD-1, indicates a reversal of the exhausted phenotype. |
| % LAG-3+ of CD8+ | Exhausted T Cells | Decrease | Another key exhaustion marker expected to decrease with restored T-cell function. |
Table 2: Intracellular Cytokine Production in T-Cells
| Cytokine | Cell Type | Expected Change with this compound | Rationale |
| % IFN-γ+ of CD8+ | Cytotoxic T Cells | Increase | A key effector cytokine, its production is suppressed by adenosine. |
| % TNF-α+ of CD8+ | Cytotoxic T Cells | Increase | Another pro-inflammatory cytokine indicative of enhanced T-cell function. |
| % IL-2+ of CD4+ | T Helper Cells | Increase | Essential for T-cell proliferation and survival. |
| % IL-10+ of CD4+ | Regulatory T Cells | Decrease | An immunosuppressive cytokine; its production may be reduced. |
Table 3: Myeloid Cell Phenotyping
| Marker Combination | Cell Type | Expected Change with this compound | Rationale |
| CD11b+ Ly6G+ | Neutrophils | Variable | Effects on neutrophil populations are context-dependent. |
| CD11b+ Ly6C high | Inflammatory Monocytes | Decrease | A2AR antagonists may modulate monocyte trafficking and differentiation. |
| CD11b+ F4/80+ CD206+ | M2 Macrophages | Decrease | A shift away from the immunosuppressive M2 phenotype is expected. |
| CD11b+ F4/80+ MHC-II+ | M1 Macrophages | Increase | A shift towards the pro-inflammatory M1 phenotype is anticipated. |
Table 4: Phospho-Flow Cytometry Analysis
| Phospho-Protein | Cell Type | Expected Change with this compound | Rationale |
| pCREB (Ser133) | T-Cells, Myeloid Cells | Decrease | CREB is a downstream target of the cAMP/PKA pathway activated by A2AR. |
Experimental Protocols
Protocol 1: Immunophenotyping of T-Cell Activation and Exhaustion Markers
This protocol is designed to assess the expression of surface markers on T-cells to determine their activation and exhaustion status following this compound treatment.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
-
This compound (various concentrations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
Proposed Antibody Panel:
-
Anti-CD3 (clone UCHT1)
-
Anti-CD4 (clone RPA-T4)
-
Anti-CD8 (clone RPA-T8)
-
Anti-CD25 (clone BC96)
-
Anti-CD69 (clone FN50)
-
Anti-PD-1 (CD279) (clone EH12.2H7)
-
Anti-TIM-3 (CD366) (clone F38-2E2)
-
Anti-LAG-3 (CD223) (clone 11C3C65)
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or TILs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat cells with a dose range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Co-culture with an adenosine analogue (e.g., NECA) to simulate the TME.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain with a viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash with FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes at 4°C.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on live, single cells, followed by T-cell subset identification (CD3+, CD4+, CD8+) and subsequent analysis of activation and exhaustion markers.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol measures the production of key effector and regulatory cytokines within T-cells.
Materials:
-
All materials from Protocol 1
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated intracellular antibodies (see proposed panel below)
Proposed Intracellular Antibody Panel:
-
Anti-IFN-γ (clone 4S.B3)
-
Anti-TNF-α (clone MAb11)
-
Anti-IL-2 (clone MQ1-17H12)
-
Anti-IL-10 (clone JES3-9D7)
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Restimulation and Cytokine Trapping:
-
In the final 4-6 hours of culture, add a cell stimulation cocktail.
-
Concurrently, add a protein transport inhibitor to trap cytokines intracellularly.
-
-
Surface Staining: Follow step 2 from Protocol 1 for surface marker staining.
-
Fixation and Permeabilization:
-
After surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the intracellular antibody cocktail to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data.
-
Analyze by first gating on T-cell subsets and then quantifying the percentage of cytokine-positive cells within each subset.
-
Protocol 3: Phospho-Flow Cytometry for cAMP Signaling Pathway
This protocol assesses the phosphorylation status of CREB, a downstream target of the A2AR-cAMP-PKA signaling pathway, to directly measure the inhibitory effect of this compound.
Materials:
-
PBMCs or other immune cell populations
-
This compound
-
Adenosine analogue (e.g., NECA)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD11b)
-
Fluorochrome-conjugated antibody for phospho-CREB (Ser133)
Procedure:
-
Cell Treatment and Stimulation:
-
Rest PBMCs for 2 hours in serum-free media.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate with an adenosine analogue (e.g., NECA) for 15 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Chill cells on ice, then centrifuge and discard the supernatant.
-
Gently resuspend the pellet while adding ice-cold methanol.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells with FACS buffer to remove methanol.
-
Perform surface and intracellular staining simultaneously with a combined antibody cocktail (including anti-pCREB).
-
Incubate for 1 hour at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data immediately.
-
Analyze the median fluorescence intensity (MFI) of pCREB within the gated immune cell populations.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunological effects of this compound using flow cytometry. By employing these multi-parametric approaches, researchers can effectively characterize the impact of A2AR blockade on immune cell phenotypes, function, and signaling pathways. This detailed analysis is crucial for advancing the development of this compound and other A2AR antagonists as promising cancer immunotherapies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Taminadenant Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Taminadenant in cancer cell lines. The information is intended for scientists and drug development professionals working in oncology research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as PBF509 or NIR178) is an oral, selective antagonist of the adenosine A2a receptor (A2aR).[1][2] In the tumor microenvironment, high levels of adenosine are produced, which can bind to A2aR on immune cells, leading to immunosuppression and allowing cancer cells to evade the immune system.[1][3] this compound blocks this interaction, thereby restoring the anti-tumor activity of immune cells.[1][2]
Q2: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of acquired resistance to this compound in cancer cell lines are not extensively documented in publicly available literature, resistance to A2aR antagonists, in general, may arise from several factors:
-
Upregulation of the Adenosine Pathway: Increased expression of adenosine-producing enzymes like CD39 and CD73 on the surface of tumor cells can lead to higher concentrations of adenosine in the tumor microenvironment.[4] This may overcome the competitive antagonism of this compound.
-
Activation of Alternative Immunosuppressive Pathways: Cancer cells may compensate for the blockade of the A2aR pathway by upregulating other immune checkpoint molecules (e.g., PD-L1) or immunosuppressive cytokines.[3]
-
Alterations in the A2aR: While not yet reported for this compound, mutations in the A2aR gene could potentially alter drug binding and efficacy.
-
Tumor Microenvironment Remodeling: Changes in the composition of the tumor microenvironment, such as an increase in immunosuppressive cell types like M2 macrophages and regulatory T cells (Tregs), can contribute to resistance.[3]
Q3: How can I determine if my cancer cell line has become resistant to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. A cell line is generally considered resistant if its IC50 value increases by three-fold or more compared to the parental, sensitive cell line.[5]
Troubleshooting Guides
Issue 1: My cancer cell line is showing increasing resistance to this compound.
This is a common issue when developing drug-resistant cell lines. Here is a step-by-step guide to confirm and characterize the resistance.
Experimental Protocol: Confirmation of this compound Resistance
-
Determine the IC50 Value:
-
Culture both the parental (sensitive) and the suspected resistant cancer cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value for both cell lines. A significant increase in the IC50 for the resistant line confirms resistance.
-
-
Characterize the Resistant Phenotype:
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to analyze the expression of genes involved in the adenosine pathway (e.g., ADORA2A, CD39, CD73), other immune checkpoints, and drug metabolism pathways.
-
Protein Expression Analysis: Use Western blotting or flow cytometry to assess the protein levels of A2aR, CD39, CD73, and other relevant markers.
-
Table 1: Hypothetical Quantitative Data for this compound-Sensitive vs. -Resistant Cell Lines
| Parameter | Parental Cell Line (Sensitive) | This compound-Resistant Cell Line |
| This compound IC50 | 100 nM | 1.5 µM |
| A2aR Expression (MFI) | 5000 | 4800 |
| CD73 Expression (% positive) | 25% | 75% |
| PD-L1 Expression (% positive) | 10% | 50% |
MFI: Mean Fluorescence Intensity
Issue 2: How can I overcome this compound resistance in my cell line experiments?
Combination therapy is a promising strategy to overcome resistance. Below are some suggested approaches and a general experimental workflow.
Potential Combination Strategies:
-
Dual Blockade of the Adenosine Pathway: Combine this compound with a CD73 inhibitor to both block the A2aR and reduce the production of adenosine.
-
Combination with Immune Checkpoint Inhibitors: Combine this compound with an anti-PD-1 or anti-PD-L1 antibody to target multiple immunosuppressive pathways simultaneously.[1]
-
Targeting Downstream Signaling: Investigate and target downstream signaling pathways that may be constitutively activated in resistant cells.
Experimental Protocol: Evaluating Combination Therapies in vitro
-
Co-culture System:
-
Establish a co-culture of your this compound-resistant cancer cell line with immune cells (e.g., activated human PBMCs or a T-cell line).
-
This allows for the evaluation of the immunomodulatory effects of the drug combination.
-
-
Treatment:
-
Treat the co-culture with this compound alone, the combination agent alone, and the combination of both.
-
Include an untreated control.
-
-
Assessment of Efficacy:
-
Cancer Cell Viability: Measure the viability of the cancer cells after treatment to assess the cytotoxic effect.
-
Immune Cell Activation: Use flow cytometry to measure markers of T-cell activation (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α).
-
Table 2: Hypothetical Results of a Combination Therapy Experiment
| Treatment Group | Cancer Cell Viability (% of Control) | IFN-γ Production (pg/mL) |
| Untreated | 100% | 50 |
| This compound (1 µM) | 95% | 150 |
| Anti-PD-1 (10 µg/mL) | 90% | 200 |
| This compound + Anti-PD-1 | 60% | 800 |
Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: Workflow for Generating and Characterizing this compound-Resistant Cancer Cell Lines
Caption: Workflow for developing this compound-resistant cell lines.
Diagram 2: this compound Mechanism of Action and Potential Resistance Pathways
Caption: this compound action and potential resistance mechanisms.
Disclaimer: The experimental protocols and data presented are generalized based on established methodologies in cancer drug resistance research. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The resistance mechanisms described are based on the broader class of A2aR antagonists and may not all be specifically validated for this compound.
References
- 1. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Corvus Pharmaceuticals Presents Updated Clinical Data from its Phase 1b/2 Clinical Trial of Ciforadenant at the 2020 American Society of Clinical Oncology’s Genitourinary Cancers Symposium | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Taminadenant stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Taminadenant in long-term experiments, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PBF-509 or NIR-178) is a potent, selective, and orally active antagonist of the adenosine A2A receptor (A2AR).[1][2][3] In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells like T lymphocytes.[4][5] this compound works by selectively binding to and inhibiting A2AR, which blocks the immunosuppressive signals from adenosine.[1][4] This restores the activity of T-cells, enabling them to recognize and attack tumor cells.[1] The inhibition of A2AR by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) accumulation, a key step in the signaling pathway that suppresses immune cell function.[2][3][4]
Q2: How should this compound powder be stored for long-term stability?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[1]
Q3: What is the recommended way to prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] It is recommended to prepare a stock solution in fresh, moisture-free DMSO.[3] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2][3] Some suppliers suggest that stock solutions can be stored at -80°C for up to two years.[2]
Q4: How stable is this compound in working solutions for in vitro and in vivo experiments?
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] For in vitro experiments, especially long-term studies, the stability of this compound in cell culture media at 37°C is a critical factor that should be empirically determined. The compound's stability can be affected by the components of the media, pH, and temperature.[6] It is advisable to conduct a stability study under your specific experimental conditions.
Troubleshooting Guide: Long-Term Experiments
This guide addresses common issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in cell culture. | Degradation of this compound in the cell culture medium at 37°C. | Perform a stability assessment of this compound in your specific cell culture medium. This can be done by incubating the medium with this compound at 37°C and measuring its concentration at different time points using a suitable analytical method like HPLC-MS.[6] Consider replenishing the medium with fresh this compound at regular intervals based on its determined stability. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize non-specific binding.[6] | |
| Inconsistent or variable experimental results. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical methods for linearity, precision, and accuracy.[6] |
| Incomplete solubilization of this compound. | Ensure the complete dissolution of this compound in the stock solution and working solutions. Sonication may aid dissolution.[2] | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[3][7] | |
| Observed cytotoxicity or off-target effects. | High concentrations of this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.[7] |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[7] | |
| Degradation products may be toxic. | If this compound is found to be unstable in your experimental setup, the resulting degradation products could be cytotoxic. Identifying these products may require analytical techniques like mass spectrometry. |
Data and Protocols
This compound Storage and Stability Summary
| Form | Storage Condition | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| 0 - 4°C (short term) | Days to weeks | [1] | |
| Stock Solution in DMSO | -80°C | 1-2 years | [2][3] |
| -20°C | 1 month - 1 year | [2][3] | |
| 0 - 4°C (short term) | Days to weeks | [1] | |
| Working Solution (in vivo) | Prepare fresh | Same day use | [2] |
This compound Solubility
| Solvent | Solubility | Source |
| DMSO | ≥ 61 mg/mL (199.26 mM) | [3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.79 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.79 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.79 mM) | [2] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific long-term experimental conditions.
Objective: To quantify the degradation of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.
-
Prepare the working solution of this compound by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if both conditions are used in your experiments.
-
Aliquot the working solution into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot from each condition. The time points should reflect the duration of your planned long-term experiment.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
% Remaining = (Concentration at time t / Concentration at time 0) x 100
-
Plot the percentage of this compound remaining versus time to visualize its stability profile.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Taminadenant in Primary Cell Cultures: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taminadenant (also known as PBF-509 or NIR178) in primary cell culture experiments. The information addresses potential off-target effects and offers strategies to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] However, like most small molecules, it can interact with other related receptors at higher concentrations. Its affinity for other human adenosine receptor subtypes has been characterized and indicates a favorable selectivity profile for the A2A receptor.
Data Presentation: Selectivity Profile of this compound (PBF-509)
| Receptor Subtype | pKi or pIC50 |
| Adenosine A2A | 7.92 |
| Adenosine A1 | 5.60 |
| Adenosine A2B | 6.00 |
| Adenosine A3 | 5.30 |
| (Data sourced from a review on adenosine A2A receptor antagonists)[4] |
Q2: I am observing unexpected effects on the viability of my primary immune cells at high concentrations of this compound. Could this be an off-target effect?
Yes, it is possible. While this compound is designed to be selective, at concentrations significantly higher than its binding affinity (Kb) for the A2A receptor (around 8.2 nM for impedance responses and 72.8 nM for cAMP accumulation), the likelihood of off-target engagement increases.[1][2] Unexpected changes in cell viability, proliferation, or function that do not align with the known roles of A2A receptor blockade in your specific primary cell type may indicate off-target activity.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, ensure that you are observing the expected biological effect of A2A receptor antagonism at lower concentrations.
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for both the desired on-target effect and the unexpected off-target effect (e.g., cytotoxicity). A significant separation between the effective concentration for the on-target effect and the concentration causing the off-target effect suggests that the latter may not be relevant at therapeutic concentrations.
-
Use a Structurally Different A2A Antagonist: As a control, use another selective A2A antagonist with a different chemical structure. If the unexpected effect is not replicated with the control compound, it is more likely to be a specific off-target effect of this compound.
Q3: My primary neuronal cultures are showing signs of toxicity. How can I determine if this is an off-target effect?
Neuroinflammation and neuronal function are complex processes where adenosine signaling plays a significant role.[5][6] While A2A receptor antagonists are being investigated for neuroprotective properties, unexpected toxicity could arise from off-target effects.
Experimental Workflow for Investigating Unexpected Toxicity:
Caption: Troubleshooting workflow for unexpected effects.
Q4: How does this compound work, and what is its primary signaling pathway?
This compound is an antagonist of the adenosine A2A receptor. In many cell types, particularly immune cells, the A2A receptor is coupled to a Gs protein. Activation of this pathway by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn has immunosuppressive effects. This compound blocks the binding of adenosine to the A2A receptor, thereby preventing this increase in cAMP and restoring immune cell function.[1][7]
Signaling Pathway of this compound's On-Target Action:
Caption: this compound's on-target signaling pathway.
Experimental Protocols
Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which this compound elicits its on-target effect versus any observed off-target cytotoxicity in primary cell cultures.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
An A2A receptor agonist (e.g., NECA)
-
cAMP assay kit
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (96-well or 384-well)
Procedure:
-
Cell Plating: Seed primary cells in multi-well plates at a density appropriate for your cell type and the duration of the assay. Allow cells to adhere and stabilize overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical range might be from 1 nM to 100 µM.
-
On-Target Effect (cAMP Inhibition):
-
Pre-treat cells with the this compound dilution series for 30-60 minutes.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., EC80 of NECA) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit, following the manufacturer's instructions.
-
-
Off-Target Effect (Cytotoxicity):
-
In a separate plate, treat cells with the same this compound dilution series.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours), corresponding to the timeframe of your primary experiment.
-
Measure cell viability using a standard assay (e.g., MTT or a luminescence-based assay).
-
-
Data Analysis:
-
For the on-target effect, plot the cAMP concentration against the log of this compound concentration to determine the IC50 (the concentration at which 50% of the agonist-induced cAMP response is inhibited).
-
For the off-target effect, plot cell viability (%) against the log of this compound concentration to determine the CC50 (the concentration at which 50% cytotoxicity is observed).
-
Compare the IC50 and CC50 values. A large window between these two values indicates good on-target selectivity at the effective concentration range.
-
Conceptual Diagram: On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Taminadenant concentration for maximum efficacy
Welcome to the technical support center for Taminadenant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum efficacy in pre-clinical experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor. In various physiological and pathological contexts, particularly within the tumor microenvironment, high levels of extracellular adenosine bind to A2AR on immune cells, such as T-lymphocytes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This rise in cAMP suppresses the activity of these immune cells, allowing cancer cells to evade the immune system. This compound works by blocking the binding of adenosine to the A2AR, thereby preventing the downstream accumulation of cAMP and restoring the anti-tumor functions of immune cells.[1][2]
Q2: What are the key quantitative parameters I should be aware of for this compound?
A2: The following table summarizes key in vitro potency values for this compound. Please note that these values can be cell-line and assay-dependent.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Kb | 72.8 nM | - | A2AR agonist-mediated cAMP accumulation | [1] |
| Kb | 8.2 nM | - | A2AR agonist-mediated impedance responses | [1] |
| IC50 | 72.8 ± 17.4 nM | HEK cells expressing human A2AR | Agonist-mediated cAMP accumulation | [1] |
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to prevent solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my dose-response experiments?
A4: Based on the reported IC50 value for cAMP inhibition (around 73 nM), a good starting point for a dose-response curve would be to bracket this concentration. We recommend a concentration range spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM) using a semi-logarithmic dilution series. This will help in accurately determining the IC50 in your specific cell system.
This compound Signaling Pathway
Caption: this compound blocks adenosine binding to the A2A receptor, inhibiting the downstream cAMP pathway and preventing immune suppression.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a cAMP Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced cAMP production in a cell line expressing the A2A receptor (e.g., HEK293-A2AR).
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A2AR agonist (e.g., CGS-21680)
-
DMSO (anhydrous)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
96-well or 384-well white opaque plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Methodology:
-
Cell Culture: Culture HEK293-A2AR cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well or 384-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Prepare a solution of the A2AR agonist (e.g., CGS-21680) at a concentration that elicits a submaximal response (EC80 is often used).
-
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
Add the A2AR agonist to all wells except for the negative control wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data by setting the cAMP level in the presence of the agonist alone as 100% and the basal cAMP level (no agonist) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing the Effect of this compound on Cell Viability (MTT Assay)
This protocol is to determine if this compound exhibits any cytotoxic effects on the cell line being used, which is crucial for interpreting efficacy data.
Materials:
-
Selected cell line (e.g., the same HEK293-A2AR cells or a cancer cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Treatment:
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired duration of your efficacy experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine if there is a cytotoxic IC50.
-
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal, non-toxic concentration of this compound for use in functional efficacy studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. 2. Cell Seeding Density: Inconsistent cell numbers per well will affect the drug-to-cell ratio. 3. Reagent Variability: Different lots of serum or media can impact cell health and responsiveness. 4. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | 1. Use cells within a defined, narrow passage number range. 2. Optimize and strictly adhere to a consistent cell seeding density. Ensure a single-cell suspension before plating. 3. Test new lots of reagents before use in critical experiments. 4. Prepare fresh dilutions from a properly stored, single-use aliquot of the this compound stock for each experiment. |
| No or weak inhibition of cAMP production | 1. Low A2AR Expression: The chosen cell line may not express sufficient levels of the A2A receptor. 2. Inactive this compound: The compound may have degraded. 3. Suboptimal Agonist Concentration: The concentration of the A2AR agonist may be too high, outcompeting this compound. | 1. Verify A2AR expression in your cell line using qPCR or Western blot. 2. Use a fresh stock of this compound and verify its purity if possible. 3. Perform a dose-response with the agonist to determine an EC80 concentration for use in the inhibition assay. |
| Observed cytotoxicity at expected efficacious concentrations | 1. Off-target Effects: this compound may be interacting with other cellular targets at higher concentrations. 2. Solvent Toxicity: The final concentration of DMSO may be too high. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the compound. | 1. Consider performing a counterscreen against other adenosine receptors (A1, A2B, A3) if available. If off-target effects are suspected, a different A2AR antagonist may be needed for comparison. 2. Ensure the final DMSO concentration is below 0.1% in all wells. 3. Perform a careful cytotoxicity dose-response to identify a therapeutic window where A2AR antagonism is achieved without significant cell death. |
| Discrepancy between cAMP inhibition and functional outcome (e.g., T-cell activation) | 1. Complex Downstream Signaling: Inhibition of cAMP is an early signaling event. The ultimate functional outcome is regulated by multiple pathways. 2. Assay Timing: The time points for measuring cAMP and the functional outcome may not be optimal. | 1. Investigate other downstream markers of T-cell activation (e.g., cytokine production, proliferation) at various time points. 2. Perform a time-course experiment for both cAMP inhibition and the functional assay to determine the optimal kinetics. |
References
How to mitigate Taminadenant-induced cytotoxicity in vitro
This guide provides troubleshooting strategies and frequently asked questions to help researchers mitigate potential cytotoxicity associated with Taminadenant (also known as PBF509 or NIR178) in in vitro experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an orally active, selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] Its primary mechanism involves binding to and inhibiting A2AR, which is often highly expressed on the surface of T-lymphocytes. In the tumor microenvironment, high levels of adenosine can suppress immune cells by activating A2AR. By blocking this interaction, this compound abrogates this adenosine-mediated immunosuppression, aiming to reactivate a T-cell-mediated immune response against tumor cells.[4][5]
Q2: I am observing unexpected cell death after treating my cultures with this compound. What are the potential causes?
A2: While clinical studies report dose-limiting toxicities in patients, such as increases in liver enzymes and nausea, specific in vitro cytotoxicity mechanisms are not well-documented in publicly available literature.[4][6][7] If you observe cytotoxicity, consider these potential causes:
-
High Concentrations: The concentration used may exceed the therapeutic or effective range for your specific cell line, leading to off-target effects.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a final concentration that is toxic to your cells. Always run a vehicle control.[8]
-
Induction of Oxidative Stress: Like many small molecules, this compound could potentially disrupt mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[9]
-
Apoptosis Induction: The compound might trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways.
-
Suboptimal Cell Health: Pre-existing poor cell health can make cultures more susceptible to any chemical insult.[8]
Q3: How can I confirm that this compound is the cause of the observed cytotoxicity?
A3: To confirm this compound as the cytotoxic agent, you should perform the following controls:
-
Dose-Response Experiment: Treat cells with a range of this compound concentrations to determine the concentration at which toxicity is observed (the IC50 value).
-
Time-Course Experiment: Measure cell viability at different time points after treatment to understand the kinetics of the cytotoxic effect.
-
Vehicle Control: Treat cells with the highest volume of the solvent (e.g., DMSO) used in your experimental conditions to ensure the solvent itself is not causing the toxicity.[8]
-
Untreated Control: Maintain a parallel culture of untreated cells to establish a baseline for normal cell viability.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[8] To distinguish between them, you can perform cell counting over time using a method like the trypan blue exclusion assay.[10][11] If the total cell number in the treated group does not increase but the percentage of viable cells remains high, the effect is likely cytostatic. If the percentage of viable cells decreases significantly, the effect is cytotoxic.
Section 2: Troubleshooting Guide to Mitigate Cytotoxicity
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: Increased Apoptosis Detected Post-Treatment
If you have confirmed that this compound is inducing apoptosis (e.g., via Annexin V or caspase activity assays), you can attempt to mitigate this effect to study other cellular pathways.
Solution: Co-treatment with Caspase Inhibitors
Caspases are the primary executioner enzymes in the apoptotic pathway.[12] Using a broad-spectrum or specific caspase inhibitor can block this process and improve cell viability.[12][13][14]
Table 1: Common Caspase Inhibitors for In Vitro Use
| Inhibitor | Target(s) | Typical Working Concentration | Key Features |
| Z-VAD-FMK | Pan-caspase | 20-50 µM | Cell-permeable, irreversible inhibitor. Widely used to block apoptosis.[15] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 10-20 µM | Potent, reversible inhibitor of executioner caspases.[15] |
| Z-LEHD-FMK | Caspase-9 | 10-20 µM | Irreversible inhibitor of initiator caspase-9 (intrinsic pathway).[15] |
| Boc-D-FMK | Broad-spectrum | 50-100 µM | A general, cell-permeable caspase inhibitor.[15] |
Experimental Workflow: Testing Caspase Inhibitors
The following workflow can be used to determine if a caspase inhibitor can rescue cells from this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. scbt.com [scbt.com]
- 13. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of Taminadenant in Preclinical Research
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the adenosine A2A receptor antagonist, Taminadenant. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to improving the bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable oral bioavailability of this compound in our rat model. What are the likely causes?
A1: Low and variable oral bioavailability of this compound in preclinical studies can stem from several factors. Based on its known pharmacokinetic profile, the primary suspects are:
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Poor Aqueous Solubility: As a small molecule, this compound's solubility in gastrointestinal fluids may be limited, leading to a low dissolution rate, which is often a rate-limiting step for absorption.
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver before it reaches systemic circulation.
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Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, thereby reducing its net absorption.[1][2][3]
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Dose- and Time-Dependent Nonlinear Pharmacokinetics: Clinical data suggests that this compound exhibits nonlinear pharmacokinetics, possibly due to saturation of metabolic pathways or absorption mechanisms.[4] This can lead to unpredictable exposure at different dose levels.
Q2: What initial steps can we take to troubleshoot poor bioavailability in our animal experiments?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility of your this compound batch in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability and Efflux Assays: Use a Caco-2 cell model to assess the intestinal permeability of this compound and determine if it is a P-gp substrate. A high efflux ratio would indicate a potential role for this transporter in limiting absorption.
-
Formulation Optimization: For initial in vivo studies, consider simple formulation adjustments. This could involve using co-solvents (e.g., PEG400, DMSO), surfactants, or creating a simple suspension with a wetting agent (e.g., Tween 80).
-
Dose-Response Evaluation: Conduct a dose-ranging study to understand the relationship between the administered dose and systemic exposure. This will help to elucidate the nonlinear pharmacokinetic behavior.[4]
Q3: What are the more advanced formulation strategies to improve the oral bioavailability of this compound?
A3: For compounds with significant bioavailability challenges, advanced formulation strategies are often necessary. These include:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can dramatically increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[5][6][7][8][9] Nanosuspensions are a common approach.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in the GI tract, thereby improving absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[10][11]
Q4: Should we be concerned about P-glycoprotein (P-gp) efflux, and how can we address it?
A4: Yes, P-gp efflux is a common mechanism for poor oral bioavailability of small molecule drugs.[1][2][3] If in vitro assays suggest this compound is a P-gp substrate, you can consider two main strategies:
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, elacridar) can help to determine the extent to which P-gp is limiting this compound's absorption.
-
Formulation with P-gp Inhibiting Excipients: Some pharmaceutical excipients, such as Kolliphor TPGS, have been shown to inhibit P-gp and can be incorporated into formulations like solid dispersions to enhance bioavailability.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC after oral administration | Poor aqueous solubility and slow dissolution. | 1. Determine the solubility of this compound in biorelevant media. 2. Employ solubility-enhancing formulations such as co-solvent systems, nanosuspensions, or amorphous solid dispersions.[5][6][7][8][9] |
| High first-pass metabolism. | 1. Conduct an in vitro liver microsomal stability assay to determine the intrinsic clearance. 2. If metabolism is high, consider formulation strategies that utilize lymphatic absorption pathways (e.g., lipid-based formulations) to bypass the liver.[10] | |
| P-glycoprotein (P-gp) mediated efflux. | 1. Perform a Caco-2 permeability assay to assess the efflux ratio. 2. In vivo, co-administer with a P-gp inhibitor to confirm the involvement of efflux.[3][12] | |
| High inter-individual variability in plasma concentrations | Inconsistent formulation performance. | 1. Ensure the formulation is homogenous and stable. 2. For suspensions, ensure consistent particle size distribution. 3. For solutions, ensure the drug remains solubilized in vivo. |
| Physiological variability in animals (e.g., GI motility, food effects). | 1. Standardize the experimental conditions, including fasting period and dosing technique. 2. Increase the number of animals per group to improve statistical power. | |
| Non-linear dose-exposure relationship | Saturation of absorption or metabolic pathways. | 1. Conduct a thorough dose-escalation study to characterize the pharmacokinetic profile.[4] 2. Be aware that dose-normalized exposure may not be constant across different dose levels. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a common method for producing a drug nanosuspension to improve dissolution rate.
-
Preparation of the Slurry:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate).
-
The drug concentration can be in the range of 1-10% (w/v).
-
-
Milling:
-
Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the slurry at a controlled temperature (e.g., 4-10°C) for a specified duration (e.g., 2-8 hours).
-
-
Characterization:
-
Monitor the particle size distribution during milling using laser diffraction or dynamic light scattering.
-
The target particle size is typically in the range of 100-400 nm.
-
-
Post-Processing:
-
The resulting nanosuspension can be used directly for oral dosing in animal studies or can be further processed into a solid dosage form by spray-drying or lyophilization.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Assess Oral Bioavailability
This protocol outlines the key steps for a typical oral bioavailability study in rats.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with free access to standard chow and water.
-
Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration (n=3-5 per group).
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
IV Group: Administer this compound (e.g., in a solution with a co-solvent like PEG400) via the tail vein at a dose of 1-2 mg/kg.
-
PO Group: Administer the this compound formulation (e.g., nanosuspension, solution) orally via gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 100-200 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the saphenous or jugular vein.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the IV and PO groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Co-solvent Solution | 10 | 450 ± 90 | 1.0 | 1800 ± 350 | 15 |
| Nanosuspension | 10 | 1200 ± 250 | 0.5 | 4800 ± 900 | 40 |
| Solid Dispersion | 10 | 1500 ± 300 | 0.5 | 6000 ± 1100 | 50 |
| IV Solution | 2 | 2500 ± 400 | 0.083 | 2400 ± 450 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Visualizations
Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound at the enterocyte level.
References
- 1. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of Taminadenant in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Taminadenant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] Its solubility in aqueous media is less than 1 µg/mL across a pH range of 2.0 to 12.0.[2] This low aqueous solubility can present significant challenges during in vitro and in vivo studies. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Due to its low intrinsic solubility, this compound will not readily dissolve in aqueous buffers alone. Direct addition of the solid powder to buffers will likely result in a suspension rather than a solution. To achieve a homogenous solution, solubility enhancement techniques are necessary.
Q3: Are there any recommended solvents for dissolving this compound?
A3: this compound exhibits better solubility in some organic solvents. It is soluble in DMSO (≥10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml).[4] For many experimental applications, a stock solution in DMSO is prepared first and then further diluted into the final aqueous medium containing other excipients.
Q4: What are common strategies to improve the solubility of this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of this compound for in vivo administration. These typically involve the use of co-solvents, surfactants, and complexing agents. Common approaches include the use of vehicles containing DMSO, polyethylene glycol (PEG300), Tween-80, and cyclodextrins (like SBE-β-CD).[5]
Troubleshooting Guide
Issue: Precipitate Formation After Diluting a this compound Stock Solution
Possible Cause 1: Insufficient co-solvents or surfactants in the final solution.
-
Solution: The final concentration of co-solvents and/or surfactants may be too low to maintain this compound in solution. It is crucial to maintain an adequate proportion of these excipients in the final formulation.
Possible Cause 2: The aqueous buffer is not at an optimal pH.
-
Solution: Although this compound's solubility is low across a wide pH range, slight improvements might be observed in more acidic conditions.[6] However, pH adjustment alone is generally insufficient and should be combined with other solubilization techniques.
Possible Cause 3: Temperature of the solution.
-
Solution: For some compounds, a slight increase in temperature can aid dissolution.[7] If precipitation occurs, gentle warming and/or sonication of the solution may help to redissolve the compound.[5] However, the thermal stability of this compound in the specific formulation should be considered.
Issue: Low or Inconsistent Results in Cell-Based Assays
Possible Cause 1: this compound is not fully dissolved in the cell culture medium.
-
Solution: Undissolved particles of this compound can lead to inaccurate and non-reproducible results. Ensure that the final concentration of this compound in the cell culture medium does not exceed its solubility limit in that specific medium. It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).
Possible Cause 2: Interaction of this compound with components in the cell culture medium.
-
Solution: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with the compound. Consider performing solubility tests directly in the complete cell culture medium to determine the practical solubility limit for your experiments.
Data Presentation
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 µg/mL | [2] |
| Aqueous Media (pH 2.0-12.0) | Insoluble | [2] |
| DMSO | ≥10 mg/mL | [4] |
| Ethanol | 0.1-1 mg/mL (Slightly Soluble) | [4] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 | Reference |
| Co-solvent | 10% DMSO, 40% PEG300 | 10% DMSO | 10% DMSO | [5] |
| Surfactant | 5% Tween-80 | - | - | [5] |
| Complexing Agent | - | 90% (20% SBE-β-CD in Saline) | - | [5] |
| Vehicle | 45% Saline | - | 90% Corn Oil | [5] |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Co-solvents and Surfactant
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate sterile tube, combine the required volumes of PEG300, Tween-80, and Saline according to the desired final concentrations (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Vortex the mixture of excipients to ensure homogeneity.
-
Add the this compound stock solution to the excipient mixture to achieve the final desired concentration (e.g., add 100 µL of 20.8 mg/mL this compound stock to 900 µL of the excipient mixture for a final concentration of 2.08 mg/mL in a 10% DMSO formulation).
-
Vortex the final solution thoroughly until it is clear. If precipitation occurs, gentle warming or sonication may be applied.[5]
Protocol 2: Preparation of this compound Formulation using a Complexing Agent
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the required volume of the 20% SBE-β-CD in saline solution to the this compound stock.
-
Vortex the mixture until the this compound is fully dissolved and the solution is clear.
Visualizations
Caption: this compound blocks the adenosine A2A receptor signaling pathway.
Caption: A troubleshooting workflow for this compound precipitation issues.
Caption: Common strategies for enhancing the aqueous solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Taminadenant Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response assays for taminadenant. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PBF-509 or NIR178) is a potent and selective, non-xanthine antagonist of the adenosine A2a receptor (A2AR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to block the binding of adenosine to the A2AR, thereby inhibiting the downstream signaling cascade. In many cell types, A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4][5] this compound effectively antagonizes this agonist-mediated cAMP accumulation.[1][3]
Q2: What are the typical assays used to determine this compound's potency?
The potency of this compound is typically determined using two main types of assays:
-
Radioligand Binding Assays: These assays measure the ability of this compound to displace a radiolabeled ligand from the A2AR, providing information about its binding affinity (Ki).
-
Functional Assays: These assays measure the effect of this compound on the biological function of the A2AR. The most common functional assay for A2AR is the measurement of intracellular cAMP levels, where this compound's ability to inhibit agonist-induced cAMP production is quantified to determine its IC50 value.[1][4][5]
Q3: Which cell lines are suitable for this compound dose-response assays?
HEK-293 (Human Embryonic Kidney 293) cells stably expressing the human adenosine A2a receptor are a commonly used and commercially available cell line for these assays.[1] These cells provide a robust and reproducible system for studying A2AR signaling. Other cell lines, such as CHO (Chinese Hamster Ovary) cells, have also been used for expressing A2A receptors for binding and functional assays.[6][7]
Q4: What are some key considerations before starting a this compound dose-response experiment?
Before initiating an experiment, it is crucial to:
-
Ensure Cell Health: Use healthy, sub-confluent cells for your assays. Over-confluent or unhealthy cells can lead to a poor signal window and inconsistent results.
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives the best signal-to-noise ratio.[8]
-
Use Fresh Reagents: Prepare fresh dilutions of this compound and other compounds for each experiment. This compound is typically dissolved in DMSO.[1]
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO), a positive control (agonist alone), and a negative control (no agonist) in your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Low Signal-to-Noise Ratio | 1. High non-specific binding of radioligand.[3] 2. Constitutive receptor activity. 3. Suboptimal assay buffer composition. 4. High cell density leading to overcrowding and altered cell health.[9] | 1. Reduce radioligand concentration. Include a blocking agent like BSA in the buffer. Increase the number and volume of wash steps with ice-cold buffer.[3][10] 2. Use a cell line with lower receptor expression or treat with an inverse agonist. 3. Optimize buffer components (e.g., pH, ionic strength).[2] 4. Perform a cell titration experiment to determine the optimal seeding density.[8][9] |
| Poor Dose-Response Curve (Flat or Irregular Shape) | 1. Incorrect concentration range of this compound. 2. Degradation of this compound or agonist. 3. Insufficient incubation time. 4. Issues with the detection reagent or instrument. | 1. Perform a wider range of serial dilutions (e.g., half-log or log dilutions) to ensure you capture the full dose-response.[11] 2. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions appropriately. 3. Optimize the incubation time to ensure the reaction has reached equilibrium.[3] 4. Check the expiration date and proper storage of detection reagents. Ensure the plate reader is calibrated and set to the correct parameters. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Cell lifting during wash steps.[1] | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Be gentle during wash steps. Consider using plates coated with an adhesion factor like poly-D-lysine.[1] |
| No or Weak Response to this compound | 1. Low receptor expression in the chosen cell line. 2. Inactive this compound compound. 3. Sub-maximal agonist concentration used for stimulation. | 1. Confirm receptor expression using a validated method like flow cytometry or western blot.[1] 2. Verify the purity and integrity of the this compound stock. 3. Use a concentration of agonist that elicits a sub-maximal response (e.g., EC80) to allow for a sufficient window to observe antagonism. |
Experimental Protocols
A2AR Antagonist cAMP Functional Assay
This protocol is adapted for determining the IC50 of this compound in HEK-293 cells stably expressing the human A2AR.
Materials:
-
HEK-293 A2AR stable cell line
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)[1]
-
Poly-D-Lysine coated 96-well plates
-
This compound
-
A2AR agonist (e.g., CGS-21680)[1]
-
Stimulation buffer (e.g., HBSS)[1]
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating:
-
Cell Preparation:
-
The next day, carefully remove the media.
-
Wash the cells twice with 200 µL of PBS, being careful not to dislodge the cells.[1]
-
-
Antagonist Treatment:
-
Agonist Stimulation:
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive binding assay to determine the Ki of this compound.
Materials:
-
Cell membranes prepared from cells expressing A2AR
-
Radiolabeled A2AR antagonist (e.g., [³H]ZM241385)
-
This compound
-
Non-specific binding control (a high concentration of a non-labeled A2AR antagonist, e.g., ZM241385)
-
Assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[12]
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and serial dilutions of this compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of the non-labeled antagonist.
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Quantitative Data Summary
| Parameter | This compound | Reference Compounds | Assay Type | Cell Line | Reference |
| Kb (cAMP accumulation) | 72.8 nM | - | Functional | - | [1][3] |
| Kb (impedance response) | 8.2 nM | - | Functional | - | [1][3] |
| IC50 (vs. CGS-21680) | - | ZM 241385: 550 nM | Functional (cAMP) | HEK-293 A2AR | [1] |
| Binding Affinity (in vitro) | 12 nM (3.67 ng/mL) | - | Binding | Human A2AR | [13] |
Visualizations
Caption: Adenosine A2a receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound antagonist functional assay.
Caption: A logical troubleshooting guide for common dose-response assay issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. innoprot.com [innoprot.com]
- 6. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Managing adverse effects of Taminadenant in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taminadenant (also known as PBF509 or NIR178) in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor.[1] In the tumor microenvironment, high levels of adenosine can suppress the immune response by activating A2AR on immune cells. This compound blocks this interaction, which can reactivate T-cell-mediated antitumor immunity.[2][3] It is being investigated for its potential in cancer immunotherapy and for the treatment of movement disorders like Parkinson's disease.[4]
Q2: What are the known adverse effects of this compound from clinical trials?
A2: In human clinical trials, this compound has been generally well-tolerated.[3][4] The most commonly reported treatment-related adverse events include nausea, gastroesophageal reflux disease, vomiting, fatigue, and increases in liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]).[2][3]
Q3: Are there specific adverse effects of this compound reported in preclinical animal models?
A3: Published preclinical studies on this compound have primarily focused on its efficacy and mechanism of action, with less detail on specific adverse events. However, the class of selective A2A receptor antagonists is generally considered to have a favorable safety profile in animal models. It is crucial for researchers to conduct their own dose-finding and toxicity studies in their specific models. The starting dose for clinical trials was determined based on safety, tolerability, and pharmacokinetics in animal studies, among other factors.[2]
Troubleshooting Guides
Gastrointestinal (GI) Issues
Q4: I am observing signs of nausea or gastrointestinal upset (e.g., pica, reduced food intake, diarrhea) in my rodents after this compound administration. What should I do?
A4: While specific preclinical GI effects of this compound are not extensively documented, GI issues are a potential class effect. Here is a step-by-step guide to manage this issue:
Step 1: Confirm the Observation
-
Pica: In rats, an increase in kaolin (a type of clay) intake can be an indicator of nausea.[5]
-
Food and Water Intake: Quantify daily food and water consumption to detect any significant decreases.
-
Stool Consistency: Visually inspect feces for signs of diarrhea or constipation.
-
Body Weight: Monitor body weight daily as a general indicator of health.
Step-by-Step Troubleshooting Workflow for GI Issues
Caption: Troubleshooting workflow for managing GI issues.
Step 2: Rule out other factors
-
Vehicle Effects: Ensure the vehicle used for this compound administration is not causing the GI upset. Run a vehicle-only control group.
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Administration Stress: Oral gavage can be stressful. Ensure proper technique to minimize stress and potential for esophageal irritation.
Step 3: Management and Supportive Care
-
Dose Adjustment: If the effect is dose-dependent, consider reducing the dose of this compound.
-
Dietary Support: Provide palatable, high-moisture food to encourage eating and hydration.
-
Hydration: In cases of diarrhea, ensure animals have easy access to water. Subcutaneous fluids may be necessary in severe cases under veterinary guidance.
-
Anti-emetics: The use of anti-emetic drugs should be carefully considered as they may interfere with the study results. Consult with a veterinarian.
Elevated Liver Enzymes
Q5: My preclinical study involves monitoring blood parameters, and I have observed an elevation in liver enzymes (ALT, AST). How should I proceed?
A5: Elevated liver enzymes can indicate hepatocellular injury. Here is a guide to address this finding:
Step 1: Confirm and Characterize the Finding
-
Repeat Measurement: Confirm the elevated enzyme levels with a repeat blood sample.
-
Additional Markers: If possible, measure other markers of liver function, such as alkaline phosphatase (ALP), total bilirubin, and albumin.
-
Histopathology: At the end of the study, or if humane endpoints are reached, collect liver tissue for histopathological analysis to assess for liver damage.
Step 2: Investigate Potential Causes
-
Dose-dependency: Determine if the elevation in liver enzymes is dose-dependent by testing a range of this compound doses.
-
Vehicle Control: Ensure the vehicle is not contributing to liver toxicity.
-
Underlying Conditions: Be aware of any underlying health conditions in the animal model that could predispose them to liver injury.
Step 3: Management and Monitoring
-
Dose Reduction: Consider lowering the dose of this compound if the effect is dose-related.
-
Supportive Care: Ensure animals have adequate nutrition and hydration. There are no specific supportive care treatments that can be administered to reverse liver enzyme elevation in a research setting without potentially confounding the study. The primary focus should be on animal welfare.
-
Monitoring: Increase the frequency of monitoring for clinical signs of distress.
-
Consultation: Consult with a veterinarian to discuss the findings and appropriate next steps.
Experimental Protocol for Monitoring Liver Enzymes
Caption: Workflow for monitoring liver enzymes.
Data Presentation
| Adverse Effect | Monitoring Parameter | Preclinical Model | Management/Mitigation Strategy |
| Gastrointestinal Upset | Food/water intake, body weight, stool consistency, pica behavior (rats) | Rodents | Dose reduction, palatable and moist food, hydration support, proper gavage technique |
| Hepatotoxicity | Serum ALT, AST, ALP, total bilirubin, albumin levels | Rodents | Dose reduction, frequent monitoring, terminal liver histopathology |
| General Malaise/Fatigue | Body weight, activity levels, grooming behavior | Rodents | Environmental enrichment, easily accessible food and water, dose reduction |
Experimental Protocols
Protocol 1: Assessment of Pica Behavior in Rats (as a surrogate for nausea)
-
Acclimation: Acclimate rats to individual housing with free access to standard chow, water, and a pre-weighed amount of kaolin clay for at least 3 days prior to the experiment.
-
Baseline Measurement: Record the daily consumption of kaolin for each rat for 3 days to establish a baseline.
-
Drug Administration: Administer this compound or vehicle control via the intended route (e.g., oral gavage).
-
Post-Dosing Measurement: Over the next 24-48 hours, measure and record the amount of kaolin consumed, as well as food and water intake and body weight.
-
Data Analysis: Compare the kaolin consumption in the this compound-treated groups to the vehicle control group. A significant increase in kaolin consumption is indicative of pica.
Protocol 2: Monitoring of Serum Liver Enzymes in Rodents
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Drug Administration: Administer this compound or vehicle control according to the study protocol.
-
Scheduled Blood Collection: Collect blood samples at predetermined time points during the study (e.g., weekly, or at the end of the study).
-
Serum Separation: Process the blood samples to separate the serum.
-
Biochemical Analysis: Analyze the serum samples for levels of ALT, AST, ALP, total bilirubin, and albumin using a validated biochemical analyzer.
-
Data Analysis: Compare the liver enzyme levels in the this compound-treated groups to the vehicle control group and to baseline levels.
Signaling Pathway
Adenosine A2A Receptor Signaling Pathway
Caption: this compound blocks adenosine-mediated immunosuppression.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Taminadenant and Other Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taminadenant (also known as PBF-509 or NIR-178) with other prominent adenosine A2A receptor antagonists, including Istradefylline, Preladenant, and Tozadenant. The information is curated to assist researchers and drug development professionals in understanding the nuanced differences in the performance and characteristics of these compounds.
Introduction to A2A Receptor Antagonists
Adenosine A2A receptor antagonists are a class of drugs that block the A2A adenosine receptor, a G-protein coupled receptor predominantly found in the basal ganglia of the brain and on various immune cells. By blocking this receptor, these antagonists can modulate dopaminergic neurotransmission and immune responses. This dual mechanism of action has led to their investigation in a range of therapeutic areas, most notably Parkinson's disease and, more recently, in cancer immunotherapy.[1][2] this compound is a novel, potent, and selective A2A receptor antagonist that has been evaluated in clinical trials for non-small cell lung cancer (NSCLC), highlighting a strategic shift in the application of this drug class beyond neurodegenerative disorders.[3][4][5][6]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and other selected A2A receptor antagonists. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | K_i / K_b (nM) | Selectivity vs. A1 Receptor (fold) | Species | Reference |
| This compound (PBF-509) | Human A2A | 72.8 (K_b, cAMP assay) | Not explicitly stated | Human | [7][8] |
| Human A2A | 8.2 (K_b, impedance assay) | Not explicitly stated | Human | [7][8] | |
| Istradefylline (KW-6002) | Human A2A | ~13 | ~76 | Human | [9] |
| Preladenant (SCH 420814) | Human A2A | 1.1 | >2000 | Human | [10][11] |
| Tozadenant (SYN-115) | Human A2A | 2.4 - 38 | >120 | Human | [12] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| This compound (PBF-509) | Tmax (single oral dose) | 0.5 - 3 hours | Human | [3] |
| MTD (single agent) | 480 mg twice daily | Human | [3][4] | |
| MTD (with spartalizumab) | 240 mg twice daily | Human | [3][4] | |
| Istradefylline (KW-6002) | Half-life | 64 - 69 hours | Human | [9] |
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of G proteins. Its activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway plays a crucial role in modulating neuronal activity and immune cell function. In the context of cancer, adenosine in the tumor microenvironment can suppress the activity of immune cells like T cells and natural killer (NK) cells by binding to A2A receptors. A2A receptor antagonists, such as this compound, block this immunosuppressive signal, thereby promoting an anti-tumor immune response.[1][13]
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The data presented in this guide are primarily derived from the following key experimental protocols:
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i) of a compound for the A2A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO) stably expressing the human adenosine A2A receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-MSX-2) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.[14][15]
Caption: General workflow for a radioligand binding assay.
cAMP Accumulation Assays
Objective: To determine the functional antagonism of a compound at the A2A receptor.
General Protocol:
-
Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.
-
Treatment: The cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with an A2A receptor agonist (e.g., CGS21680) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP accumulation is quantified, and the functional inhibitory constant (K_b) is determined.[7][8]
Animal Models of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of A2A receptor antagonists in alleviating motor symptoms.
Common Models:
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6-OHDA-lesioned rat model: Unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle causes degeneration of dopaminergic neurons, leading to rotational behavior that can be quantified.[16][17]
-
MPTP-induced primate model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in non-human primates induces a parkinsonian syndrome with motor deficits that closely resemble human Parkinson's disease.[16][18]
General Protocol:
-
Induction of Parkinsonism: The animal model is created using a neurotoxin.
-
Drug Administration: The test compound (e.g., this compound) is administered, often orally.
-
Behavioral Assessment: Motor activity is assessed using various tests, such as monitoring rotational behavior, locomotor activity in an open field, or clinical rating scales for primates.
-
Data Analysis: The effect of the compound on improving motor function is compared to a vehicle control group.
Conclusion
This compound is a potent A2A receptor antagonist with a distinct development trajectory focused on oncology, in addition to its potential in neurodegenerative disorders. Its in vitro and in vivo profile demonstrates strong antagonism of the A2A receptor. When compared to other A2A antagonists like Istradefylline, Preladenant, and Tozadenant, which have been primarily developed for Parkinson's disease, this compound's exploration in cancer immunotherapy opens new avenues for this class of compounds. The provided data and experimental context offer a foundation for researchers to evaluate the suitability of this compound and other A2A antagonists for their specific research and development needs. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle but potentially significant differences between these promising therapeutic agents.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Taminadenant and Preladenant: A Comparative Analysis of Efficacy in Preclinical Parkinson's Disease Models
For Immediate Release
In the landscape of non-dopaminergic therapies for Parkinson's disease, adenosine A2A receptor antagonists have emerged as a promising class of drugs. This guide provides a detailed comparison of the preclinical efficacy of two such antagonists, taminadenant (PBF-509) and preladenant. The following analysis is based on published data from various rodent and primate models of Parkinson's disease, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and preladenant are selective antagonists of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that is significantly impacted by Parkinson's disease. In the parkinsonian state, the depletion of dopamine leads to an overactivity of the indirect basal ganglia pathway, contributing to motor deficits. Adenosine A2A receptors are located on the neurons of this pathway, and their blockade is believed to counteract the effects of dopamine loss, thereby improving motor function.
dot
Caption: Signaling pathway of the Adenosine A2A receptor in striatal neurons.
Efficacy in Rodent Models of Parkinson's Disease
The efficacy of this compound and preladenant has been evaluated in several well-established rodent models that mimic the motor symptoms of Parkinson's disease.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a drug to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol. This compound demonstrated a dose-dependent reduction in the time spent in a cataleptic state.
| This compound (PBF-509) Efficacy in Haloperidol-Induced Catalepsy | |
| Dose (mg/kg, p.o.) | Mean Time in Catalepsy (seconds) at 60 min post-dose |
| Vehicle | ~110 |
| 3 | ~70 |
| 10 | ~40 |
| 30 | ~20 |
Data extracted from preclinical studies.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
This model involves the unilateral injection of the neurotoxin 6-OHDA into the brain, leading to the degeneration of dopamine neurons on one side and causing the rat to exhibit rotational behavior, particularly in response to dopaminergic drugs. Both this compound and preladenant have been shown to potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's disease, in this model.
| This compound (PBF-509) Potentiation of L-DOPA in 6-OHDA Rats | |
| Treatment | Total Contralateral Rotations (2 hours) |
| Vehicle + L-DOPA (4 mg/kg) | ~200 |
| This compound (0.3 mg/kg) + L-DOPA (4 mg/kg) | ~350 |
| This compound (3 mg/kg) + L-DOPA (4 mg/kg) | ~550 |
| Preladenant Potentiation of L-DOPA in 6-OHDA Rats | |
| Treatment | Total Contralateral Rotations (2 hours) |
| Vehicle + L-DOPA (4 mg/kg) | ~150 |
| Preladenant (0.3 mg/kg) + L-DOPA (4 mg/kg) | ~300 |
| Preladenant (1 mg/kg) + L-DOPA (4 mg/kg) | ~450 |
| Preladenant (3 mg/kg) + L-DOPA (4 mg/kg) | ~500 |
Data extracted from preclinical studies.
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Validating Taminadenant's Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Taminadenant (PBF-509, NIR178) is a selective, non-xanthine antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint in the tumor microenvironment.[1][2] Validating the engagement of this compound with its intended target in a living system is crucial for its clinical development and for understanding its pharmacological effects. This guide provides a comparative overview of established in vivo methods for assessing A2AR target engagement, drawing on data from this compound and other well-characterized A2AR antagonists.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor, upon binding to its endogenous ligand adenosine, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). In the context of the tumor microenvironment, this signaling pathway suppresses the activity of immune cells, such as T lymphocytes. This compound, as an A2AR antagonist, blocks this immunosuppressive signaling.[1][2]
Comparative Analysis of In Vivo Target Engagement
While direct in vivo target engagement data for this compound in humans has not been extensively published, its mechanism of action has been confirmed in clinical trials through pharmacokinetic and pharmacodynamic assessments.[2] For a comprehensive comparison, this guide includes data from other A2AR antagonists where in vivo target engagement has been quantified using established methods like Positron Emission Tomography (PET) and biomarker analysis.
| Method | Drug | Key Findings | Reference |
| PET Imaging | Preladenant | A >80% blockade of A2A receptors was achieved with 50-200 mg single oral doses in healthy subjects, as measured by [11C]SCH442416 PET. | [3] |
| Istradefylline | Dose-dependent occupancy of A2A receptors was demonstrated in Parkinson's disease patients using [11C]preladenant PET. The approved dose was shown to achieve sufficient receptor occupancy. | ||
| Tozadenant | Dose-dependent blocking of A2A receptors was shown in rhesus monkeys using the PET radiotracer [18F]MNI-444. | [4] | |
| Biomarker Analysis | Ciforadenant | In vivo blockade of the adenosine pathway was confirmed by ex vivo measurement of CREB phosphorylation (pCREB) in peripheral blood lymphocytes of patients. Nearly complete inhibition of pCREB was observed at plasma drug concentrations exceeding 2000 ng/mL. | |
| Preclinical In Vivo Models | This compound | Orally administered this compound demonstrated pro-dopaminergic effects in rodent models of movement disorders, such as attenuating haloperidol-induced catalepsy, which is consistent with A2AR antagonism. | [5] |
Experimental Protocols
Positron Emission Tomography (PET) for A2AR Occupancy
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.[5]
Objective: To determine the percentage of A2A receptors occupied by an antagonist at different doses.
Typical Radiotracers:
-
[11C]preladenant
-
[11C]SCH442416
-
[18F]MNI-444
General Protocol (Human Study Example with [11C]preladenant):
-
Baseline Scan: A dynamic PET scan is performed on subjects for approximately 90 minutes following the intravenous injection of [11C]preladenant to determine baseline A2AR availability.
-
Drug Administration: Subjects are administered single or multiple oral doses of the A2AR antagonist (e.g., this compound or an alternative).
-
Post-dose Scan: A second dynamic PET scan is performed at a specified time after drug administration.
-
Blood Sampling: Arterial blood samples are collected throughout the PET scans to measure the concentration of the radiotracer and its metabolites in plasma, which is used for kinetic modeling.
-
Data Analysis:
-
The total distribution volume (VT) of the radiotracer in different brain regions is estimated using kinetic models (e.g., two-tissue compartment model).
-
Receptor occupancy is calculated as the percentage reduction in the binding potential (BPND) or VT after drug administration compared to the baseline scan.
-
Ex Vivo Biomarker Analysis (pCREB Flow Cytometry)
This method provides an indirect measure of target engagement by assessing the functional consequence of A2AR blockade on downstream signaling.
Objective: To determine the in vivo inhibition of A2AR signaling by measuring the phosphorylation of CREB in peripheral blood lymphocytes.
General Protocol (Human Study Example):
-
Blood Collection: Whole blood samples are collected from patients at various time points before and after administration of the A2AR antagonist.
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated ex vivo with an A2AR agonist (e.g., NECA) to induce CREB phosphorylation.
-
Cell Staining: The blood cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for a lymphocyte marker (e.g., CD4 or CD8) and for phosphorylated CREB (pCREB).
-
Flow Cytometry: The percentage of pCREB-positive lymphocytes is quantified using a flow cytometer.
-
Data Analysis: The inhibition of NECA-induced pCREB by the in vivo administered A2AR antagonist is calculated by comparing the pCREB levels in post-dose samples to pre-dose samples.
References
- 1. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
Taminadenant's Receptor Selectivity: A Comparative Analysis Across Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Taminadenant's (also known as PBF509 or NIR178) cross-reactivity with the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. The data presented herein is crucial for understanding the compound's specificity and potential off-target effects.
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4][5] Its mechanism of action involves the blockade of A2AR, which can lead to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and the reactivation of anti-tumor immune responses.[1][3][4] Understanding its interaction with other adenosine receptor subtypes is critical for a comprehensive pharmacological profile.
Comparative Binding Affinity of this compound
Experimental data from radioligand binding assays demonstrate this compound's high selectivity for the A2A receptor over the A1, A2B, and A3 receptor subtypes. The following table summarizes the binding affinities (Ki) of this compound for each receptor.
| Receptor Subtype | This compound (PBF509) Ki (nM) | Selectivity vs. A2A |
| A2A | 12 ± 0.2 | - |
| A1 | > 2,500 | ~208-fold |
| A2B | > 1,000 | ~83-fold |
| A3 | > 5,000 | ~416-fold |
Data sourced from Mediavilla-Varela et al., 2017, as cited in Núñez et al., 2018.[5]
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. Their primary signaling pathways are depicted below.
Caption: Primary signaling pathways of adenosine receptors.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the cross-reactivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human adenosine A1, A2A, A2B, or A3 receptor are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) containing varying concentrations of this compound.
-
50 µL of a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, [³H]-PSB-603 for A2B, or [¹²⁵I]-AB-MECA for A3) at a concentration near its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the functional effect of a compound on Gs- or Gi-coupled receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Caption: General workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture:
-
CHO or HEK-293 cells stably expressing the desired human adenosine receptor are seeded into 96-well plates and cultured until they reach a suitable confluency.
-
-
Assay Procedure (Antagonist Mode):
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for 15-30 minutes at room temperature.
-
An adenosine receptor agonist (e.g., NECA for A2B, CGS-21680 for A2A) is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further 15-30 minutes. For Gi-coupled receptors (A1 and A3), cells are stimulated with forskolin to increase basal cAMP levels before adding the agonist.
-
The reaction is stopped, and the cells are lysed according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
cAMP Quantification:
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The inhibition of agonist-induced cAMP accumulation by this compound is plotted against the concentration of this compound.
-
IC50 values are determined using non-linear regression analysis. These values represent the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Taminadenant and Tozadenant for Motor Symptom Improvement in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taminadenant (PBF-509, NIR178) and tozadenant (SYN115) are both selective antagonists of the adenosine A2A receptor, a non-dopaminergic target for the management of motor symptoms in Parkinson's disease. By blocking these receptors, which are highly expressed in the basal ganglia, these compounds aim to modulate motor control pathways and offer an alternative or adjunctive therapeutic strategy to levodopa. This guide provides a detailed comparison of their performance based on available preclinical and clinical data, with a focus on motor symptom improvement.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and tozadenant function by blocking the adenosine A2A receptor. In the striatum, a key area of the brain for motor control, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor function, thus contributing to the motor deficits seen in Parkinson's disease. By antagonizing the A2A receptor, these drugs can disinhibit D2 receptor signaling, thereby enhancing motor function and potentially reducing the "off" time experienced by patients on levodopa therapy.
Caption: Signaling pathway of A2A receptor antagonists.
Preclinical Data: this compound in Rodent Models
While clinical data for this compound in Parkinson's disease is not publicly available, preclinical studies in rodent models have demonstrated its potential for improving motor function and addressing levodopa-induced complications.[1]
| Experiment | Model | Treatment | Key Findings |
| Catalepsy Test | Haloperidol-induced catalepsy in rats | This compound (3, 10, 30 mg/kg, p.o.) | Dose-dependently reversed catalepsy, indicating an improvement in motor initiation. |
| Tremor Assessment | Pilocarpine-induced tremulous jaw movements in rats | This compound (0.3-7.5 mg/kg, p.o.) | Significantly reduced the number of tremulous jaw movements, suggesting anti-tremor effects. |
| Rotational Behavior | 6-OHDA-lesioned rats (hemiparkinsonian model) | This compound + L-DOPA | Potentiated L-DOPA-induced contralateral rotations, indicating a synergistic effect in improving motor response. |
| L-DOPA-Induced Dyskinesia (LID) | 6-OHDA-lesioned rats with established LID | This compound (3 mg/kg) | Inhibited L-DOPA-induced dyskinesia, suggesting a potential to manage this common side effect of long-term levodopa therapy. |
Experimental Protocols: Preclinical Studies with this compound
-
Haloperidol-Induced Catalepsy: Rats were pre-treated with haloperidol (1.0 mg/kg, s.c.). One hour later, animals exhibiting catalepsy were orally administered this compound or vehicle. The time spent in a cataleptic posture was measured at 15, 30, and 60 minutes post-administration.[1]
-
Pilocarpine-Induced Tremulous Jaw Movements: Rats were orally administered this compound or vehicle 20 minutes before the administration of pilocarpine (1 mg/kg, i.p.). The number of jaw movements was recorded for one hour.[1]
-
L-DOPA-Induced Rotational Behavior: Unilaterally 6-OHDA-lesioned rats were administered this compound in combination with L-DOPA. The number of contralateral rotations was recorded as a measure of dopaminergic stimulation.[1]
-
L-DOPA-Induced Dyskinesia: Rats with stable L-DOPA-induced dyskinesia were treated with this compound. The severity of dyskinesia was then assessed.[1]
Clinical Data: Tozadenant in Parkinson's Disease
Tozadenant progressed to phase 3 clinical trials before its development was halted due to safety concerns.[2][3] The most robust efficacy data comes from a phase 2b clinical trial.[4]
Tozadenant Phase 2b Clinical Trial (NCT01283594)
This international, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial evaluated the safety and efficacy of tozadenant as an adjunct to levodopa in patients with Parkinson's disease experiencing motor fluctuations.[4]
Patient Population: 420 patients with Parkinson's disease on a stable levodopa regimen, experiencing at least 2.5 hours of "off" time per day.[4]
Treatment: Patients were randomized to receive tozadenant (60, 120, 180, or 240 mg) or a matching placebo twice daily for 12 weeks.[4]
Primary Outcome: Change from baseline in daily "off" time at week 12.[4]
| Treatment Group | Mean Change in Daily "Off" Time (hours) | p-value vs. Placebo |
| Placebo | -0.6 | - |
| Tozadenant 60 mg BID | Not significant | >0.05 |
| Tozadenant 120 mg BID | -1.1 | 0.0039 |
| Tozadenant 180 mg BID | -1.2 | 0.0039 |
| Tozadenant 240 mg BID | Not significant | >0.05 |
| Combined Tozadenant 120 mg & 180 mg BID | -1.1 | 0.0006 |
Adverse Events: The most common adverse events reported more frequently with tozadenant (120 mg and 180 mg twice daily) compared to placebo were dyskinesia, nausea, and dizziness.[4]
| Adverse Event | Placebo (n=84) | Tozadenant 120 mg BID (n=82) | Tozadenant 180 mg BID (n=85) |
| Dyskinesia | 8% | 16% | 20% |
| Nausea | 4% | 11% | 12% |
| Dizziness | 1% | 5% | 13% |
Experimental Protocol: Tozadenant Phase 2b Clinical Trial
Caption: Workflow of the Tozadenant Phase 2b Clinical Trial.
Clinical Development and Safety Profile
A critical point of differentiation between the two compounds lies in their clinical development trajectories and associated safety findings.
This compound: this compound has been investigated in clinical trials primarily for its potential in cancer immunotherapy, both as a monotherapy and in combination with other agents.[5][6] While its development for Parkinson's disease has been mentioned, there is a lack of publicly available clinical trial data for this indication. Therefore, its safety and tolerability profile in a Parkinson's patient population has not been established.
Tozadenant: The clinical development of tozadenant for Parkinson's disease was halted during its phase 3 program due to serious safety concerns.[2][3] Several cases of agranulocytosis, a severe and life-threatening reduction in white blood cells, were reported in patients receiving tozadenant, some of which led to fatal sepsis.[2][3][7] This led to the discontinuation of the clinical trials and the cessation of its development for Parkinson's disease.
Conclusion
Based on the available data, a direct comparison of the clinical efficacy of this compound and tozadenant for motor symptom improvement in Parkinson's disease is not feasible due to the absence of published clinical trial results for this compound in this indication.
Tozadenant demonstrated a statistically significant reduction in "off" time in a phase 2b clinical trial, suggesting its potential as an adjunctive therapy for motor fluctuations. However, its development was terminated due to severe hematological adverse events, highlighting a significant safety risk.
This compound has shown promising results in preclinical models of Parkinson's disease, with demonstrated efficacy in improving motor deficits and reducing levodopa-induced dyskinesia. Its clinical development has, to date, focused on oncology. Future clinical trials in Parkinson's disease would be necessary to establish its efficacy and safety profile for motor symptom improvement and to allow for a direct comparison with other adenosine A2A receptor antagonists.
For researchers and drug development professionals, the divergent paths of these two molecules underscore the importance of thorough safety assessments in clinical development. While the adenosine A2A receptor remains a promising target for non-dopaminergic treatment of Parkinson's disease, the experience with tozadenant serves as a critical reminder of the potential for unforeseen adverse events. Further investigation into the structure-activity relationships and potential off-target effects of this class of compounds is warranted to guide the development of safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Unified Parkinson's Disease Rating Scale as a predictor of peak aerobic capacity and ambulatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
Comparative analysis of Taminadenant's effect on different tumor types
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Taminadenant's performance across different tumor types, supported by available experimental data. While comprehensive comparative clinical data remains limited, this document synthesizes the current knowledge, with a focus on non-small cell lung cancer, for which the most robust data is publicly available.
This compound (formerly PBF-509 or NIR178) is an oral, selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2AR on immune cells, thereby dampening the anti-tumor immune response.[1][2] By blocking this interaction, this compound aims to reactivate the immune system to recognize and eliminate cancer cells.[1]
Comparative Efficacy of this compound Across Different Tumor Types
Publicly available clinical trial data providing a direct comparative analysis of this compound's efficacy across various tumor types is currently limited. The most detailed efficacy results are from a Phase I/Ib study in Non-Small Cell Lung Cancer (NSCLC).[1] Another Phase I/Ib study (NCT03549000) investigated this compound in a broader range of advanced malignancies, including colorectal cancer, ovarian cancer, pancreatic cancer, NSCLC, and triple-negative breast cancer (TNBC); however, the published results did not provide a breakdown of efficacy by tumor type and reported no overall objective responses.[3]
Non-Small Cell Lung Cancer (NSCLC) - A Case Study
A Phase I/Ib dose-escalation and expansion study (NCT02403193) evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced NSCLC who had received at least one prior therapy.[1][4]
Table 1: Summary of Clinical Efficacy of this compound in Advanced NSCLC [1][3]
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (DCR) |
| This compound Monotherapy | 25 | 8.0% | 1 (4.0%) | 1 (4.0%) | 7 (28.0%) | 36.0% |
| This compound + Spartalizumab | 25 | 4.0% | 0 (0.0%) | 1 (4.0%) | 14 (56.0%) | 60.0% |
It is important to note that efficacy was not a primary endpoint of this Phase I/Ib study.[1] The study concluded that this compound was well-tolerated both as a monotherapy and in combination with spartalizumab.[1]
Other Solid Tumors
The NCT03549000 study, which included 105 patients with various advanced malignancies such as colorectal cancer (n=63), ovarian cancer (n=15), pancreatic cancer (n=11), NSCLC (n=8), and TNBC (n=5), evaluated this compound in combination with an anti-CD73 antibody (NZV930) and/or spartalizumab.[3] In this heavily pre-treated population (81% had received ≥3 prior lines of therapy), no objective responses were reported. Twelve patients (11%) achieved stable disease.[3] The lack of tumor-specific data from this trial precludes a direct comparison of this compound's efficacy in these cancers.
Experimental Protocols
Phase I/Ib Clinical Trial in NSCLC (NCT02403193)[1]
-
Study Design: This was a dose-escalation and expansion study.
-
Patient Population: Patients with advanced/metastatic NSCLC who had received at least one prior therapy.
-
Treatment Arms:
-
Monotherapy: this compound administered orally twice daily (BID) in escalating doses (80 mg, 160 mg, 320 mg, 480 mg, and 640 mg).
-
Combination Therapy: this compound administered orally BID in escalating doses (160 mg, 240 mg, or 320 mg) with a fixed dose of spartalizumab (400 mg) administered intravenously every four weeks.
-
-
Primary Endpoints: Safety, tolerability, and feasibility of the combination.
-
Tumor Response Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Preclinical Evaluation of A2A Receptor Antagonists (General Protocol)[5][6]
-
In Vitro Assays:
-
Receptor Binding Assays: To determine the binding affinity of the antagonist to the A2A receptor, competitive binding assays are performed using cell membranes expressing the human A2A receptor and a radiolabeled ligand (e.g., [³H]ZM241385).[5][6]
-
cAMP Functional Assays: To assess the functional antagonism, cells expressing the A2A receptor are stimulated with an A2A receptor agonist (e.g., NECA) in the presence of varying concentrations of the antagonist. The inhibition of cyclic AMP (cAMP) accumulation is then measured.[7][8]
-
-
In Vivo Tumor Models:
-
Syngeneic Mouse Models: Cancer cells of a specific type (e.g., lung, colon) are implanted into immunocompetent mice. Once tumors are established, mice are treated with the A2A receptor antagonist, a vehicle control, and potentially in combination with other immunotherapies. Tumor growth is monitored over time, and upon study completion, tumors and immune cells can be harvested for further analysis.[9]
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the tumor microenvironment.
Caption: A typical workflow for a Phase I/Ib clinical trial of this compound.
References
- 1. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Study of this compound (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. The Adenosinergic Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tadinadenant and the Shifting Landscape of Anti-Dyskinesia Therapeutics: A Comparative Analysis
For researchers and drug development professionals, the quest for effective treatments for levodopa-induced dyskinesia (LID) in Parkinson's disease remains a critical area of focus. This guide provides a comparative analysis of Tadinadenant, an adenosine A2A receptor antagonist, and other therapeutic agents, with a focus on validating their anti-dyskinesia effects through experimental data.
Levodopa-induced dyskinesia is a debilitating motor complication that arises from long-term levodopa treatment for Parkinson's disease, characterized by involuntary, erratic movements. While amantadine has been a cornerstone of LID management, the development of novel compounds like Tadinadenant offers alternative mechanisms of action and potentially improved therapeutic profiles.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for Tadinadenant and its class of drugs, adenosine A2A receptor antagonists, differs significantly from that of amantadine.
Tadinadenant (Adenosine A2A Receptor Antagonist): These agents work by blocking the adenosine A2A receptors in the basal ganglia, a key area of the brain for motor control. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor deficits. Adenosine A2A receptors are highly expressed in this pathway and their blockade helps to rebalance the motor circuit, thereby improving motor function and reducing dyskinesia without worsening it. Preclinical studies in animal models of Parkinson's disease have shown that adenosine A2A receptor antagonists like preladenant can improve motor function as both a monotherapy and as an adjunct to levodopa, without inducing or exacerbating dyskinesia[1][2].
Amantadine (NMDA Receptor Antagonist): The anti-dyskinetic effect of amantadine is primarily attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[3][4][5][6]. Overactivation of NMDA receptors, driven by the underlying pathology of Parkinson's disease and chronic levodopa therapy, is thought to contribute to the development and expression of dyskinesia. By blocking these receptors, amantadine helps to normalize glutamatergic neurotransmission and reduce the abnormal signaling that leads to involuntary movements[7]. Some studies also suggest that amantadine may have indirect effects on dopamine neurons[8].
Comparative Efficacy: A Look at the Clinical Data
The validation of any anti-dyskinesia therapeutic hinges on robust clinical trial data. Below is a summary of key findings for amantadine and adenosine A2A receptor antagonists.
| Drug Class | Key Clinical Trial(s) | Primary Outcome Measure | Key Findings |
| Amantadine ER (Gocovri) | EASE LID, EASE LID 3 | Unified Dyskinesia Rating Scale (UDysRS) Total Score | Statistically significant reduction in UDysRS total score compared to placebo.[9][10][11] In the EASE LID study, the treatment difference was -7.9 at week 12.[11] Also demonstrated a reduction in OFF time.[11] |
| Amantadine ER (Osmolex ER) | Based on Gocovri trials and bioavailability studies | Not directly assessed in a dedicated large-scale trial for dyskinesia | Approved for Parkinson's disease and drug-induced extrapyramidal reactions.[12][13][14] Efficacy for dyskinesia is inferred from data on other amantadine formulations. |
| Adenosine A2A Receptor Antagonists (Preladenant) | Phase 2 Trial (NCT00406029) | Change in mean daily OFF time | Doses of 5 mg and 10 mg twice daily significantly reduced OFF time compared to placebo.[1] A notable adverse event was dyskinesia, though the incidence was complex to interpret.[1][2] |
Experimental Protocols: A Guide to Key Studies
Understanding the methodology behind the clinical data is crucial for critical evaluation.
EASE LID Study (for Amantadine ER - Gocovri)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial conducted at 44 North American sites.[11]
-
Participants: 126 patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day.[11]
-
Intervention: Patients were randomized to receive either 274 mg of ADS-5102 (amantadine extended-release) or a placebo, administered orally at bedtime for up to 25 weeks.[11]
-
Primary Outcome: The primary efficacy measure was the change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.[11]
-
Key Secondary Outcome: Change in "OFF" time, which is the period when Parkinson's symptoms are not well-controlled.[11]
Preladenant Phase 2 Study (for Adenosine A2A Receptor Antagonists)
-
Study Design: A phase 2, dose-finding, double-blind, randomized, placebo-controlled trial conducted at 44 sites in 15 countries.[1]
-
Participants: 253 patients with Parkinson's disease receiving levodopa and experiencing motor fluctuations.[1]
-
Intervention: Patients were randomized to receive preladenant at doses of 1 mg, 2 mg, 5 mg, or 10 mg twice daily, or a matching placebo for 12 weeks.[1]
-
Primary Outcome: The primary outcome was the change in mean daily "OFF" time from baseline to week 12, as assessed by patient diaries.[1]
-
Safety Assessments: Included monitoring of adverse events, with a particular focus on the emergence or worsening of dyskinesia.[1]
Other Therapeutic Alternatives
Beyond Tadinadenant and amantadine, other strategies and agents are employed to manage dyskinesia, including:
-
Dopamine Agonists: Used to reduce the reliance on levodopa and provide a more continuous dopaminergic stimulation.
-
Deep Brain Stimulation (DBS): A surgical option for advanced Parkinson's disease that can effectively reduce both motor symptoms and dyskinesia.[15]
-
Other Investigational Drugs: A pipeline of novel compounds targeting various neurotransmitter systems continues to be explored.
Conclusion
The validation of anti-dyskinesia effects for any therapeutic agent requires a multifaceted approach, encompassing a clear understanding of its mechanism of action, robust data from well-designed clinical trials, and a favorable safety profile. While amantadine has established efficacy, adenosine A2A receptor antagonists like Tadinadenant represent a promising alternative with a distinct pharmacological profile. As research progresses, a deeper understanding of the underlying pathophysiology of dyskinesia will undoubtedly pave the way for more targeted and effective treatments.
References
- 1. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amantadine for dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine for dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Anti-dyskinetic mechanisms of amantadine and dextromethorphan in the 6-OHDA rat model of Parkinson's disease: role of NMDA vs. 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. pharmatimes.com [pharmatimes.com]
- 11. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.caremark.com [info.caremark.com]
- 13. hcplive.com [hcplive.com]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. Treatments for Dyskinesia in Parkinsonâs Disease [webmd.com]
Taminadenant: A Comparative Performance Analysis Against Industry-Standard A2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taminadenant's performance against other industry-standard adenosine A2A receptor (A2AR) antagonists. The information is compiled from publicly available research, and all quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.
Introduction to A2A Receptor Antagonism
The adenosine A2A receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including neurotransmission and immune responses. In conditions like Parkinson's disease, antagonism of the A2A receptor can potentiate dopaminergic signaling, offering a non-dopaminergic therapeutic approach.[1][2] In oncology, blocking A2A receptors on immune cells can counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing anti-tumor immunity.[2] this compound (formerly PBF-509 or NIR178) is a potent and selective A2A receptor antagonist that has been investigated in clinical trials, particularly for non-small cell lung cancer.[2] This guide benchmarks its performance against established A2A antagonists such as Istradefylline, Preladenant, and Tozadenant, which have been primarily studied in the context of Parkinson's disease.[3][4][5]
Comparative Performance Data
The following tables summarize the binding affinity (Ki) of this compound and other industry-standard A2A antagonists for the human A2A receptor and their selectivity against other human adenosine receptor subtypes.
Disclaimer: The data presented below is compiled from various sources. Direct comparison between compounds should be made with caution, as experimental conditions may have varied between studies.
Table 1: Binding Affinity (Ki) for Human Adenosine A2A Receptor
| Compound | Ki (nM) for hA2AR | Reference(s) |
| This compound | 12 | [1] |
| Istradefylline | 2.2 | [6] |
| Preladenant | 1.1 | [7] |
| Tozadenant | 11.5 | [4] |
Table 2: Selectivity Profile - Binding Affinity (Ki) for Other Human Adenosine Receptors
| Compound | Ki (nM) for hA1R | Ki (nM) for hA2BR | Ki (nM) for hA3R | Reference(s) |
| This compound | >1000 (CHO cells) | >1000 (HEK-293 cells) | >1000 (HeLa cells) | [1] |
| Istradefylline | ~160 (79-fold selective for A2A) | ~110 (50-fold selective for A2A) | >185 (>84-fold selective for A2A) | [8] |
| Preladenant | >1000 | >1700 | >1000 | [3] |
| Tozadenant | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard industry practices for characterizing A2A receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of an antagonist for the A2A receptor.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.[9]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 1 µM CGS15943).[9]
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., GF/B).[9]
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hA2AR cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of the A2A receptor.
Objective: To determine the functional potency (IC50 or Kb) of an antagonist in inhibiting A2A receptor signaling.
Materials:
-
CHO or HEK293 cells stably expressing the human A2A receptor.[11][12]
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).[11]
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[11][12]
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Add the test compound at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration) to all wells (except the basal control) and incubate for a further period (e.g., 15-60 minutes) at 37°C.[11][12]
-
Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the cAMP detection kit protocol. Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the Kb value.[13]
Visualizations
The following diagrams illustrate key concepts related to A2A receptor signaling and experimental workflows.
Caption: A2A receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Competitive antagonism at the A2A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a sensitive and HTS-compatible reporter gene assay for functional analysis of human adenosine A2a receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Safety Operating Guide
Navigating the Safe Disposal of Taminadenant: A Guide for Laboratory Professionals
Essential protocols for the responsible management of the investigational adenosine A2A receptor antagonist, Taminadenant, are critical for ensuring laboratory safety and environmental protection. While specific disposal instructions from a Safety Data Sheet (SDS) for this compound are not publicly available, established guidelines for the disposal of investigational drugs and antineoplastic agents provide a robust framework for its proper handling and disposal. This guide offers a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
This compound is an experimental drug that acts as a selective inhibitor of the adenosine A2A receptor and is under investigation for its potential in treating lung cancer and movement disorders.[1] As with any investigational compound, particularly those with potential antineoplastic activity, a cautious approach to waste management is paramount.[2]
Core Principles of this compound Waste Management
The fundamental principle of managing this compound waste is to prevent exposure to laboratory personnel and the environment.[3] All materials that have come into contact with this compound should be considered potentially hazardous and handled accordingly. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials.[4]
Quantitative Data for this compound Handling and Storage
For safe handling and storage of this compound, the following quantitative data should be observed:
| Parameter | Value | Source(s) |
| Storage of Solid Powder | Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C. Store in a dry, dark place. | [2] |
| Storage of Stock Solutions | -80°C for up to 2 years; -20°C for up to 1 year. | [5] |
| Solubility in DMSO | ≥10 mg/mL | [6] |
| Solubility in Ethanol | 0.1-1 mg/mL (Slightly Soluble) | [6] |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general guidelines for the disposal of hazardous and antineoplastic chemical waste in a laboratory setting.[4][7][8][9]
1. Waste Segregation at the Point of Generation:
-
Trace vs. Bulk Contamination: Differentiate between trace and bulk contaminated waste.
-
Trace-contaminated waste includes items with minimal residual this compound, such as empty vials, used gloves, gowns, and bench paper.[10] These should be placed in a designated, clearly labeled "Trace Chemotherapy Waste" container, often a yellow bin.[11]
-
Bulk-contaminated waste includes unused this compound powder, expired stock solutions, and materials used to clean up significant spills.[10] These are considered hazardous chemical waste and must be collected in a separate, dedicated container, often a black or white hazardous waste container.[4][12]
-
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a designated chemotherapy sharps container.[11]
-
Liquid Waste: Unused this compound solutions should be collected in a compatible, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless confirmed to be compatible.[4][13]
2. Waste Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and its solvents. Containers should be in good condition with secure, leak-proof closures.[9]
-
All waste containers must be clearly labeled with a "Hazardous Waste" label. The label should include:
-
The full chemical name: "this compound" (and any solvents).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[7]
-
3. Storage of this compound Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][13]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[8]
4. Scheduling Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]
Experimental Protocols
Surface Decontamination Protocol:
This protocol outlines the procedure for decontaminating a laboratory workbench after handling this compound.
-
Materials:
-
Detergent solution (e.g., Simple Green)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Plastic-backed absorbent pads
-
Appropriate PPE (two pairs of chemotherapy gloves, gown, eye protection)
-
Designated trace chemotherapy waste container
-
-
Procedure:
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping strokes.[3]
-
First Rinse: Using a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove the detergent residue.[3]
-
Disinfection/Second Decontamination: Apply 70% IPA to the work surface. Using another new absorbent pad, wipe the surface as described in step 1.[3]
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.[3]
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all used absorbent pads and the outer pair of gloves in the trace chemotherapy waste container.
-
Visual Guidance: Diagrams for Operational and Disposal Plans
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
Caption: this compound blocks the adenosine A2A receptor signaling pathway.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling of Taminadenant for Laboratory Professionals
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Taminadenant. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an orally active adenosine A2A receptor antagonist with potential antineoplastic activity.[1] As such, it should be handled with the appropriate precautions for a potent pharmaceutical compound. While it is shipped as a non-hazardous chemical, proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound powder or solutions must wear the following personal protective equipment. This is based on general guidelines for handling antineoplastic agents, which are recommended due to this compound's potential cytotoxic effects.[2][3]
Required PPE:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended for handling powder outside of a certified chemical fume hood. |
| Body Protection | Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, inspect the packaging for any damage. This compound is stable for several weeks at room temperature during shipping.[1] For long-term storage, the compound should be kept in a dry, dark environment.[1]
Storage Conditions:
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In solvent | -80°C | Up to 1 year |
Preparation of Solutions:
All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥10 mg/mL[4] |
| Ethanol | Slightly Soluble (0.1-1 mg/mL)[4] |
| Water | Insoluble[5] |
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Before cleaning, ensure all required PPE is worn.
-
Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For powder spills, carefully cover with damp absorbent paper towels to avoid generating dust.
-
Cleanup: Gently wipe the area from the outer edge of the spill towards the center.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.
-
Disposal: All cleanup materials must be disposed of as chemotherapeutic waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
Seek immediate medical attention after any exposure.
Disposal Plan
All waste containing this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as chemotherapeutic waste.[6]
Waste Segregation and Disposal Workflow:
Solid chemotherapeutic waste should be collected in designated yellow chemotherapeutic waste bags or containers.[6] Liquid waste must be collected in leak-proof containers.[6] Do not dispose of this compound waste in regular trash or down the drain.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
